3-Dimethylaminooxalyl-4-acetylindole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[3-[2-(dimethylamino)-2-oxoacetyl]-1H-indol-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8(17)20-11-6-4-5-10-12(11)9(7-15-10)13(18)14(19)16(2)3/h4-7,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKSIYQHYMENLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)C(=O)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Dimethylaminooxalyl-4-acetylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 3-dimethylaminooxalyl-4-acetylindole, a key intermediate in the preparation of various biologically active compounds. The synthesis is a two-step process involving the Friedel-Crafts acylation of 4-acetylindole followed by amidation with dimethylamine. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound commences with the starting material, 4-acetylindole. The indole ring is highly reactive towards electrophilic substitution at the C3 position. The first step involves a Friedel-Crafts acylation reaction with oxalyl chloride, which introduces a glyoxalyl chloride group at the 3-position of the indole. The subsequent step is the amidation of the highly reactive acid chloride intermediate with dimethylamine to yield the final product. This synthetic route is analogous to the well-established synthesis of psilocin from 4-hydroxyindole.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, based on analogous syntheses and established chemical principles.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Friedel-Crafts Acylation | 4-acetylindole, oxalyl chloride, diethyl ether | 0 | 1-2 hours | >90 (crude) |
| 2 | Amidation | 3-(2-chloro-2-oxoacetyl)-4-acetylindole, dimethylamine, THF, pyridine | 0 to room temp | 30 minutes | >80 |
Experimental Protocols
Step 1: Synthesis of 3-(2-chloro-2-oxoacetyl)-4-acetylindole (Intermediate)
Materials:
-
4-acetylindole
-
Oxalyl chloride
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-acetylindole (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. The addition of oxalyl chloride to the indole solution is exothermic and should be controlled to avoid temperature excursions.[5]
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.
-
The intermediate, 3-(2-chloro-2-oxoacetyl)-4-acetylindole, is highly reactive and susceptible to moisture.[5] Therefore, it is typically used in the next step without isolation.
Step 2: Synthesis of this compound (Final Product)
Materials:
-
Crude 3-(2-chloro-2-oxoacetyl)-4-acetylindole in diethyl ether
-
Dimethylamine (2M solution in THF)
-
Pyridine
Procedure:
-
To the crude reaction mixture from Step 1, add a solution of dimethylamine in THF (2-3 equivalents) dropwise at 0°C. The condensation reaction evolves HCl, which can form a solid salt; therefore, efficient stirring is crucial.[5]
-
Add pyridine (1-2 equivalents) to the reaction mixture to act as a base and neutralize the generated HCl.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Upon completion of the reaction, the mixture can be worked up by washing with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis pathway for this compound.
References
- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin - Google Patents [patents.google.com]
- 3. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. veranova.com [veranova.com]
An In-Depth Technical Guide to 3-Dimethylaminooxalyl-4-acetylindole: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminooxalyl-4-acetylindole, systematically named 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, is a key chemical intermediate, notably recognized for its role as a precursor in the synthesis of psilocin and its prodrug, psilocybin. These tryptamine alkaloids are the psychoactive components in numerous species of fungi and are subjects of intense research for their potential therapeutic applications in psychiatry. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis, and the biological context of this important indole derivative.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | - |
| Common Name | This compound | - |
| CAS Number | 30000-66-9 | [1] |
| Molecular Formula | C₁₄H₁₄N₂O₄ | [1] |
| Molecular Weight | 274.27 g/mol | [1] |
| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 10 mg/mL | - |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the acetylation of 4-hydroxyindole, followed by a Friedel-Crafts acylation with oxalyl chloride and subsequent amidation with dimethylamine. The following protocol is a composite based on established synthetic routes for psilocin, where this compound is a key intermediate.
Step 1: Synthesis of 4-Acetoxyindole
Materials:
-
4-hydroxyindole
-
Pyridine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
20% Aqueous citric acid solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Heptane
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-hydroxyindole (1 equivalent) in dichloromethane (6 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the cooled solution.
-
Add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature between 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Wash the reaction mixture sequentially with 20% aqueous citric acid solution (3 x 3 volumes) and saturated sodium bicarbonate solution (1 x 3 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a dichloromethane/heptane mixture to yield 4-acetoxyindole.
Step 2: Synthesis of this compound
Materials:
-
4-Acetoxyindole
-
Oxalyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dimethylamine (solution in THF or as gas)
-
Pyridine or other suitable base
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 4-acetoxyindole (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent. A precipitate may form.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
In a separate flask, prepare a solution of dimethylamine (2.2 equivalents) in the same anhydrous solvent.
-
Slowly add the dimethylamine solution to the reaction mixture at 0 °C. The reaction is typically rapid.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting mixture contains the desired product, this compound. Further purification can be achieved by filtration to remove any salts, followed by evaporation of the solvent. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be performed if a higher purity solid is required.
Mandatory Visualizations
Synthesis Workflow
The synthesis of this compound is a sequential process starting from 4-hydroxyindole. The following diagram illustrates the key steps involved.
Biological Context and Signaling Pathways
This compound is primarily significant as a synthetic intermediate in the production of psilocin. Psilocin, and its phosphate ester prodrug psilocybin, are potent agonists of serotonin receptors, particularly the 5-HT₂A receptor. The interaction of psilocin with this receptor is believed to be the primary mechanism underlying its psychedelic effects.
As an intermediate, this compound itself is not known to have significant direct biological activity or to directly modulate specific signaling pathways. Its biological relevance is derived from its conversion to the pharmacologically active compound, psilocin. The reduction of the oxalyl and acetyl groups in this compound yields psilocin.
The signaling pathway of psilocin, the downstream product, is complex and involves the activation of 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs). This activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers modulate the release of intracellular calcium and the activity of protein kinase C (PKC), ultimately leading to changes in neuronal excitability and gene expression that are thought to underlie the profound psychological effects of these compounds.
Logical Relationship to Active Compound
The following diagram illustrates the logical relationship between the precursor and the final active compound.
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical research communities due to its essential role in the synthesis of psilocin. This guide has provided a detailed overview of its known physicochemical properties and a practical protocol for its synthesis. While direct biological activity of this intermediate is not reported, its conversion to the potent serotonergic agonist psilocin places it at a critical juncture in the development of potential psychedelic-based therapeutics. Further research into the characterization of this compound and optimization of its synthesis will be valuable for advancing the study of psilocybin and related compounds.
References
Unveiling the Role of 3-Dimethylaminooxalyl-4-acetylindole: A Precursor in Synthesis
Extensive investigation into the scientific literature reveals that 3-Dimethylaminooxalyl-4-acetylindole is primarily recognized as a chemical intermediate in the synthesis of psilocin and psilocybin.[1] Currently, there is a notable absence of publicly available research detailing a specific pharmacological mechanism of action, defined biological targets, or its influence on signaling pathways as an independent bioactive molecule.
Our comprehensive search for experimental studies, including quantitative data on biological activity (such as IC50 values or binding affinities) and detailed experimental protocols, did not yield any results. The available information consistently points towards its utility as a precursor molecule, a foundational component for building more complex chemical structures.[1][2]
This technical guide, therefore, serves to summarize the current understanding of this compound, highlighting its established role in chemical synthesis rather than as a pharmacologically active agent with a defined mechanism of action.
Current Status: A Synthetic Intermediate
The primary documented application of this compound is as a precursor in the chemical synthesis of psilocin and psilocybin.[1] These compounds are well-known serotonergic psychedelics. The synthesis process, while not detailed in the context of a mechanism of action for the precursor itself, would involve a series of chemical reactions to modify the this compound molecule into the final target compounds.
The logical workflow for the utilization of this compound, based on the available information, is depicted below.
References
In-Depth Technical Guide to CAS Number 30000-66-9: A Key Precursor in Tryptamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 30000-66-9 identifies the chemical compound 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-a-oxo- . This molecule is of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug development, primarily for its role as a key intermediate in the synthesis of psychedelic tryptamines, most notably psilocin and its prodrug, psilocybin.[1][2][3] This guide provides a comprehensive overview of its known properties, structure, and synthetic applications. While claims of its potential anti-inflammatory and immune-modulating properties exist, these are not well-substantiated in current scientific literature, which predominantly focuses on its utility as a synthetic precursor.[2]
Chemical Structure and Identification
The structure of CAS 30000-66-9 features an indole core, substituted at the 3-position with an N,N-dimethyl oxamoyl group and at the 4-position with an acetoxy group.
Systematic Name: 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-a-oxo-[2]
Common Synonyms:
-
3-Dimethylaminooxalyl-4-acetylindole[3]
-
3-(2-(Dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate[4]
-
4-(Acetyloxy)-N,N-dimethyl-α-oxo-1H-indole-3-acetamide[1]
Molecular Formula: C₁₄H₁₄N₂O₄[2]
Molecular Weight: 274.27 g/mol [2]
Physicochemical Properties
A summary of the available physicochemical data for CAS 30000-66-9 is presented in the table below. It is noteworthy that specific data points such as melting and boiling points are not consistently reported in publicly available literature, suggesting they may not be well-characterized.
| Property | Value | Source(s) |
| Physical Form | Crystalline solid | [1] |
| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 10 mg/mL | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| InChI Key | SBKSIYQHYMENLB-UHFFFAOYSA-N | [1] |
Synthesis and Application
The primary documented application of CAS 30000-66-9 is as a direct precursor to 4-hydroxy-N,N-dimethyltryptamine (psilocin).[1][3] The synthetic pathway involves the reduction of the α-keto and amide functionalities of the side chain at the 3-position of the indole ring.
Synthetic Workflow: From Precursor to Psilocin
Experimental Considerations
-
Reducing Agent: The reduction of the amide and ketone functionalities is typically achieved using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for such reductions to prevent quenching of the highly reactive reducing agent.
-
Reaction Conditions: The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reactants and intermediates. Temperature control is crucial, often involving an initial cooling phase followed by reflux.
-
Work-up and Purification: The reaction is typically quenched carefully with water or an aqueous acid solution. The product is then extracted into an organic solvent and purified, often through crystallization or chromatography.
Note: The synthesis of psilocin and its precursors should only be conducted by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.
Biological Activity
While some commercial suppliers mention potential anti-inflammatory, immune-modulating, and anti-cancer properties for CAS 30000-66-9, there is a lack of peer-reviewed scientific studies to substantiate these claims for this specific molecule.[2] The biological activity of related indole compounds, such as indole-3-acetic acid, has been investigated for anti-inflammatory and antioxidant effects.[5] However, these findings cannot be directly extrapolated to 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-a-oxo-. The primary and well-documented biological relevance of this compound is as a synthetic intermediate to the psychoactive compound psilocin.
Safety and Handling
Safety data for CAS 30000-66-9 is limited. The following GHS hazard statements have been associated with this compound:
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, MS) for CAS 30000-66-9 are not widely available in public databases. Researchers synthesizing or using this compound would need to perform their own analytical characterization to confirm its identity and purity. A searchable GC-MS spectral database from Cayman Chemical may contain mass spectral data for this compound.[1]
Conclusion
CAS number 30000-66-9, or 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-a-oxo-, is a crucial chemical intermediate for the synthesis of psilocin. Its well-defined structure and reactivity make it a valuable starting material for researchers in the field of psychedelic drug development and medicinal chemistry. While its own biological activities are not well-established, its role as a precursor is of significant scientific interest. Further research is required to fully characterize its physicochemical properties, including spectroscopic data, and to investigate any potential standalone biological effects.
Disclaimer
This document is intended for informational purposes only and is directed at a professional scientific audience. The synthesis and use of controlled substances are subject to strict legal and regulatory frameworks. All activities involving such materials must be conducted in full compliance with local, national, and international laws.
References
- 1. caymanchem.com [caymanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-a-oxo- | 30000-66-9 [chemicalbook.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Dimethylaminooxalyl-4-acetylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Dimethylaminooxalyl-4-acetylindole, a key intermediate in the synthesis of psilocin and psilocybin. Due to the limited availability of published experimental data for this specific compound, this document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. To illustrate the expected data presentation, spectroscopic information for the closely related compound, 3-acetylindole, is provided in a structured format. Furthermore, a detailed experimental workflow for the synthesis of this compound is presented, including a visual representation using the DOT language.
Introduction
This compound (CAS No. 30000-66-9) is a crucial synthetic precursor in the pharmaceutical industry, particularly in the production of psychedelic compounds such as psilocin and psilocybin which are under investigation for various therapeutic applications. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the quality and consistency of the final active pharmaceutical ingredient. This guide details the standard spectroscopic techniques employed for the analysis of such indole derivatives.
Synthetic Workflow
The synthesis of this compound is a multi-step process that is critical to understand for context in its analysis. The general synthetic pathway is outlined below.
Caption: Synthetic pathway for this compound.
Spectroscopic Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Illustrative Data for 3-Acetylindole
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.40 | br s | - | 1H | NH |
| 8.35 | d | 7.9 | 1H | Ar-H |
| 7.80 | d | 2.9 | 1H | Ar-H |
| 7.40 - 7.30 | m | - | 2H | Ar-H |
| 2.50 | s | - | 3H | -COCH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 192.5 | C=O |
| 136.5 | Ar-C |
| 135.8 | Ar-C |
| 126.1 | Ar-C |
| 123.0 | Ar-CH |
| 122.2 | Ar-CH |
| 121.5 | Ar-CH |
| 116.7 | Ar-C |
| 111.5 | Ar-CH |
| 27.5 | -CH₃ |
Infrared (IR) Spectroscopy Data
Illustrative Data for 3-Acetylindole
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 | s, br | N-H stretch |
| 1630 | s | C=O stretch (amide) |
| 1580 | m | C=C stretch (aromatic) |
| 1450 | m | C-H bend (aromatic) |
| 750 | s | C-H out-of-plane bend |
s = strong, m = medium, br = broad
Mass Spectrometry (MS) Data
Illustrative Data for 3-Acetylindole
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 159.07 | 100 | [M]⁺ |
| 144.05 | 80 | [M-CH₃]⁺ |
| 116.05 | 45 | [M-COCH₃]⁺ |
| 89.04 | 30 | [C₇H₅N]⁺ |
Experimental Protocols
The following are detailed, generalized experimental protocols for obtaining the spectroscopic data for indole derivatives.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Scan a mass range appropriate for the expected molecular weight of the compound.
-
-
Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Conclusion
While the specific spectroscopic data for this compound remains to be published in accessible literature, this guide provides the necessary framework for its acquisition and interpretation. The detailed experimental protocols and illustrative data tables for a related compound serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, ensuring that best practices are followed for the characterization of this important intermediate. The provided synthetic workflow further contextualizes the analysis of this compound.
Unveiling a Psychedelic Precursor: The Discovery and Synthetic History of 3-Dimethylaminooxalyl-4-acetylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminooxalyl-4-acetylindole is a chemical compound of significant interest not for its direct biological effects, but as a crucial intermediate in the synthesis of psilocybin and its active metabolite, psilocin. These psychoactive compounds, originally isolated from mushrooms of the Psilocybe genus, are the subject of intense research for their potential therapeutic applications in treating a range of psychiatric disorders. The history of this compound is therefore intrinsically linked to the landmark achievements in the chemical synthesis of these psychedelic tryptamines. This technical guide provides an in-depth exploration of its discovery and the evolution of its synthesis, presenting key quantitative data, detailed experimental protocols, and visualizations of the chemical pathways.
Historical Context and Discovery
The journey to synthesizing psilocybin, and by extension the utilization of intermediates like this compound, began with the pioneering work of Dr. Albert Hofmann at Sandoz Laboratories. After successfully isolating and identifying psilocybin and psilocin from Psilocybe mexicana mushrooms in 1958, Hofmann and his team embarked on the challenge of their chemical synthesis.[1]
The foundational chemistry that enabled this synthesis was established earlier by Merrill E. Speeter and William C. Anthony in 1954. Their work, known as the Speeter-Anthony tryptamine synthesis, described a novel method for preparing tryptamines from indole precursors.[2][3][4] This reaction involves the treatment of an indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride, which is then reacted with a secondary amine, such as dimethylamine, to yield a glyoxylamide. This glyoxylamide intermediate is the direct structural class to which this compound belongs.
Hofmann's team adapted this approach for the specific synthesis of psilocybin, starting from a protected 4-hydroxyindole. Their seminal 1959 publication in Helvetica Chimica Acta detailed the first successful synthesis of psilocybin, a landmark achievement that confirmed its structure and opened the door for further research.[1][5] It is within this pioneering work that the synthesis and use of a 3-dimethylaminooxalyl-indole derivative is first described as a key step towards producing the tryptamine backbone of psilocin.
The Synthetic Pathway: From Indole to Psilocin
The synthesis of psilocin via the Speeter-Anthony method, as adapted by Hofmann and later refined by others, involves a multi-step process where this compound (or its protected precursor) is a central intermediate.
Key Synthetic Steps:
-
Protection of the 4-hydroxyl group: To prevent unwanted side reactions, the hydroxyl group of 4-hydroxyindole is typically protected, for example, as an acetate or benzyl ether.
-
Reaction with Oxalyl Chloride: The protected 4-substituted indole is then reacted with oxalyl chloride to form the highly reactive indol-3-ylglyoxylyl chloride.
-
Amidation with Dimethylamine: This intermediate is subsequently treated with dimethylamine to yield the stable N,N-dimethylglyoxylamide, which is this compound (in the case of an acetyl-protected starting material).
-
Reduction to Psilocin: The final step in forming the tryptamine side chain is the reduction of the glyoxylamide intermediate, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to yield psilocin (after deprotection of the 4-hydroxyl group).
Quantitative Data
The following table summarizes key quantitative data for the synthesis of psilocin and psilocybin from 4-hydroxyindole, as reported in notable publications. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Yield | Reference |
| Acetylation | 4-Hydroxyindole | 4-Acetoxyindole | Acetic anhydride, Pyridine | >95% | Shirota et al., 2003[6] |
| Glyoxylylation & Amidation | 4-Acetoxyindole | This compound | Oxalyl chloride, Dimethylamine, Pyridine | ~80% | Shirota et al., 2003[6] |
| Reduction | This compound | Psilocin | Lithium aluminum hydride (LiAlH4) | >85% | Shirota et al., 2003[6] |
| Phosphorylation | Psilocin | Psilocybin | Tetrabenzylpyrophosphate, n-BuLi | >72% | Shirota et al., 2003[6] |
| Improved Reduction (Kilogram Scale) | This compound | Psilocin | Lithium aluminum hydride (LiAlH4) | >70% | Kargbo et al., 2020 |
Experimental Protocols
The following are representative experimental protocols for the key synthetic steps involving this compound, based on published literature.
Synthesis of 4-Acetoxyindole (Adapted from Shirota et al., 2003)
To a solution of 4-hydroxyindole in anhydrous dichloromethane at 0 °C is added pyridine, followed by the dropwise addition of acetic anhydride. The reaction mixture is stirred and allowed to warm to room temperature. After completion, water is added, and the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield 4-acetoxyindole.
Synthesis of this compound (Adapted from Shirota et al., 2003)
A solution of 4-acetoxyindole in anhydrous diethyl ether is cooled to 0 °C. A solution of oxalyl chloride in diethyl ether is added dropwise. The resulting mixture is stirred, and then n-hexane is added, followed by further cooling. A solution of dimethylamine in tetrahydrofuran and pyridine is then added. The resulting solid is filtered and used in the subsequent step.
Reduction to Psilocin (Adapted from Shirota et al., 2003)
A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran is prepared. The crude this compound is added portion-wise. The reaction mixture is then heated to reflux. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solids are filtered off, and the filtrate is concentrated to give psilocin.
Modern Developments and Scalability
While the fundamental chemistry established by Speeter, Anthony, and Hofmann remains relevant, significant efforts have been made to improve the synthesis of psilocybin for clinical and research purposes. Researchers at the Usona Institute, led by Robert Kargbo, have developed an optimized and scalable synthesis that addresses challenges associated with previous methods, such as inconsistent yields, purity, and the use of hazardous reagents on a large scale. These modern approaches often focus on improved process control, impurity removal, and avoiding tedious purification steps like chromatography, making the production of high-purity psilocybin for clinical trials more feasible.
Conclusion
This compound holds a significant place in the history of psychedelic chemistry, not as an active compound itself, but as a pivotal intermediate that enabled the first chemical synthesis of psilocybin. Its discovery is interwoven with the development of the Speeter-Anthony tryptamine synthesis and its masterful application by Albert Hofmann. The evolution of its synthesis, from laboratory-scale preparations to optimized, kilogram-scale manufacturing, reflects the growing interest in the therapeutic potential of psilocybin. This in-depth guide provides a comprehensive overview for researchers and drug development professionals, highlighting the historical context, key chemical transformations, and practical considerations in the synthesis of this important precursor.
References
- 1. Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin [ouci.dntb.gov.ua]
- 2. Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concise Large-Scale Synthesis of Psilocin and Psilocybin, Principal Hallucinogenic Constituents of “Magic Mushroom” – ScienceOpen [scienceopen.com]
- 5. scispace.com [scispace.com]
- 6. Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on 3-Dimethylaminooxalyl-4-acetylindole: Properties and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminooxalyl-4-acetylindole is a chemical intermediate primarily recognized for its role in the synthesis of psilocybin and psilocin, compounds of significant interest in neuroscience and pharmacology.[1] As a precursor, its physicochemical properties, such as solubility and stability, are critical for optimizing synthetic routes and ensuring the purity of the final active pharmaceutical ingredient. However, specific quantitative data on these parameters are not widely published. This guide provides a compilation of the available information and general guidance for handling and storage.
Physicochemical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1. These data are compiled from various chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 30000-66-9 | [2] |
| Molecular Formula | C₁₄H₁₄N₂O₄ | [2] |
| Molecular Weight | 274.27 g/mol | [2] |
| Synonyms | 2-(4-acetoxy-indol-3-yl)-N,N-dimethyl-2-oxo-acetamide | [2] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
Solubility
Quantitative solubility data for this compound in various solvents are not publicly available. General handling instructions from suppliers suggest that for compounds with limited solubility data, further information should be requested directly.[3] For research purposes, it is recommended to perform solubility tests in a range of common laboratory solvents to determine suitable conditions for specific applications.
Stability and Storage
Specific stability studies on this compound have not been found in the public domain. However, general storage guidelines for chemical compounds of this nature can be inferred from supplier recommendations. MedChemExpress provides general storage guidelines for their products, which can serve as a starting point for handling this compound.[3]
Table 2: General Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
It is crucial to avoid repeated freeze-thaw cycles of solutions.[3] Indole derivatives, particularly those with acetyl groups, may be susceptible to hydrolysis, and appropriate precautions should be taken to store the compound in a dry, inert atmosphere.
Role in Synthesis
This compound is a key intermediate in certain synthetic pathways to psilocybin. The following diagram illustrates a logical workflow of its role in such a synthesis, starting from 4-acetoxyindole.
Caption: Synthetic pathway from 4-Acetoxyindole to Psilocybin.
Experimental Protocols
Detailed, validated experimental protocols for determining the solubility and stability of this compound are not available in the searched literature. Researchers should develop and validate their own methods based on standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for stability studies and saturation shake-flask methods for solubility determination.
Signaling Pathways and Experimental Workflows
As a synthetic intermediate, this compound is not known to be involved in any biological signaling pathways. Consequently, no diagrams of such pathways can be provided. Similarly, specific experimental workflows for the analysis of its solubility and stability are not documented in the available resources. The logical workflow for its role in synthesis is presented in Section 5.
Conclusion
While this compound is a relevant compound in synthetic chemistry, particularly for the production of psychedelic tryptamines, there is a significant lack of publicly available data regarding its specific solubility and stability characteristics. The information provided in this guide is based on general knowledge of related compounds and supplier recommendations. For any application requiring precise knowledge of these parameters, it is imperative that researchers conduct their own experimental determinations.
References
Technical Guide: 3-Dimethylaminooxalyl-4-acetylindole as a Key Intermediate in Psilocybin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of psilocybin, focusing on the role of 3-Dimethylaminooxalyl-4-acetylindole as a crucial intermediate. The synthesis described is a scalable, five-step process that begins with the commercially available starting material, 4-acetoxyindole, and proceeds to high-purity crystalline psilocybin without the need for chromatographic purification.[1][2] This pathway is notable for its robustness and applicability in producing multi-gram quantities of the target compound.[2]
Overview of the Synthetic Pathway
The synthesis of psilocybin from 4-acetoxyindole can be conceptually divided into two main stages: the formation of the psilocin backbone and the subsequent phosphorylation to yield psilocybin. The intermediate, this compound (referred to as the ketoamide intermediate), is formed in the initial steps and is pivotal for constructing the characteristic dimethylaminoethyl side chain of psilocin.
The overall workflow is as follows:
-
Acylation of 4-acetoxyindole with oxalyl chloride.
-
Amidation with dimethylamine to form the ketoamide intermediate, this compound.
-
Reduction of the ketoamide and acetoxy groups using a powerful reducing agent like lithium aluminum hydride (LAH) to yield psilocin.
-
Phosphorylation of psilocin using a phosphorylating agent such as phosphorus oxychloride (POCl₃).
-
Purification via re-slurrying to isolate high-purity psilocybin.[2]
This approach is an improvement upon classic methods, such as those developed by Hofmann, by providing a practical and scalable route to psilocybin.[1][3]
Caption: Overall workflow for the synthesis of psilocybin.
Experimental Protocols and Key Reactions
The synthesis begins with the Friedel-Crafts acylation of 4-acetoxyindole at the 3-position of the indole ring. This is achieved by treating 4-acetoxyindole with oxalyl chloride.[2][4]
-
Protocol: 4-acetoxyindole is dissolved in a suitable anhydrous solvent. Oxalyl chloride is added slowly to the solution, as the reaction is exothermic. Careful temperature control is necessary to avoid excursions and potential side reactions. The reaction proceeds to yield the acylated intermediate.[2]
The acylated intermediate is then converted to the stable ketoamide, this compound, by reaction with dimethylamine.[2][3] This compound serves as a direct precursor to the psilocin side chain.
-
Protocol: The acylated product from the previous step is treated with a solution of dimethylamine. This reaction forms the ketoamide as a solid product, which can often be isolated through filtration.[2]
A critical step in the synthesis is the reduction of the ketoamide. This is accomplished using a strong reducing agent, typically lithium aluminum hydride (LAH). This reaction simultaneously reduces the two ketone functionalities of the glyoxamide moiety and the acetoxy group at the 4-position to a hydroxyl group, directly yielding psilocin (4-hydroxy-N,N-dimethyltryptamine).[2][3][4]
-
Protocol: The this compound is suspended in an anhydrous etheral solvent, such as THF. The suspension is then added to a solution of LAH. The reaction is typically carried out under an inert atmosphere. Upon completion, the reaction is carefully quenched, and the psilocin product is extracted.
Caption: Experimental workflow for the reduction of the ketoamide to psilocin.
The final chemical transformation is the phosphorylation of psilocin to psilocybin. This is a moisture-sensitive reaction.[2] Direct phosphorylation can be achieved with reagents like phosphorus oxychloride (POCl₃).[2] The resulting crude psilocybin is often highly soluble in the aqueous workup solutions, which can present challenges for isolation.[2]
-
Protocol: Psilocin is dissolved in a suitable solvent, and POCl₃ is added. The reaction must be kept under inert and anhydrous conditions. The reaction is stopped within a couple of hours to prevent the formation of impurities. The crude psilocybin is then purified by re-slurrying in methanol and then water. Cooling the slurries to 5–10 °C before filtration can improve the yield.[2]
Quantitative Data
The following table summarizes the reported yields for the synthesis of psilocybin.
| Step | Product | Reported Yield | Purity | Reference |
| Reduction and Phosphorylation | Crystalline Psilocybin | 38% | ≥ 99.9% (area) | [2] |
| Overall Synthesis (5 steps) | Crystalline Psilocybin | 23% | High | [1] |
It is important to note that while psilocybin is a prodrug that is rapidly dephosphorylated in the body to the active compound, psilocin, psilocin itself is less stable, particularly in solution.[3][5] The synthesis of O-acetylpsilocin (4-AcO-DMT), a more stable prodrug of psilocin, is an alternative that is often easier to crystallize and handle.[3][6]
Signaling Pathways and Mechanism of Action
While this guide focuses on the chemical synthesis, it is relevant for drug development professionals to note the biological target of the final product. Psilocybin is a prodrug for psilocin.[5] Psilocin is a structural analog of the neurotransmitter serotonin and acts as a non-selective serotonin receptor agonist.[4] Its psychedelic effects are primarily mediated through the activation of the serotonin 5-HT₂A receptor.[5]
Caption: Simplified biological pathway of psilocybin's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. veranova.com [veranova.com]
- 3. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psilocin - Wikipedia [en.wikipedia.org]
- 5. Psilocybin - Wikipedia [en.wikipedia.org]
- 6. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
In-depth Technical Guide on 3-Dimethylaminooxalyl-4-acetylindole: A Theoretical Perspective
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature dedicated to comprehensive theoretical and experimental studies on 3-Dimethylaminooxalyl-4-acetylindole is exceedingly scarce. This document synthesizes the available information, primarily identifying it as a chemical intermediate, and extrapolates theoretical considerations based on the known reactivity and properties of its constituent functional groups (indole, acetyl, and dimethylaminooxalyl). The experimental protocols and detailed quantitative data requested are not available in published literature.
Introduction
This compound is a substituted indole derivative. The indole scaffold is a core component of numerous biologically active natural products and synthetic compounds.[1][2] Specifically, 3-substituted indoles are recognized for their significant biological activities.[1] This particular compound is noted as a precursor in the synthesis of psilocin and psilocybin, indicating its role as a key intermediate in the preparation of tryptamine alkaloids.[3]
The presence of an acetyl group at the 4-position and a dimethylaminooxalyl group at the 3-position suggests a molecule designed for further chemical modification. The electron-withdrawing nature of these substituents significantly influences the electronic properties of the indole ring, which is crucial for its reactivity.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₄ | [3] |
| Molecular Weight | 274.27 g/mol | [3] |
| CAS Number | 30000-66-9 | [4] |
| Purity (typical) | ≥97.0% | [4] |
Theoretical Synthesis Pathway
The synthesis of this compound would likely involve the functionalization of a 4-acetylindole precursor. A plausible synthetic route is outlined below. This is a theoretical pathway, as specific literature detailing its synthesis is not available.
Caption: Theoretical synthesis of this compound.
Hypothetical Experimental Protocol: Synthesis
Based on the theoretical pathway, a generalized experimental protocol can be proposed.
Objective: To synthesize this compound from 4-acetylindole.
Materials:
-
4-Acetylindole
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst
-
Dimethylamine (solution in THF or as a gas)
-
Triethylamine or other non-nucleophilic base
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Friedel-Crafts Acylation:
-
Dissolve 4-acetylindole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add oxalyl chloride to the stirred solution.
-
Portion-wise, add the Lewis acid catalyst (e.g., AlCl₃) while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(chlorooxalyl)-4-acetylindole.
-
-
Amidation:
-
Dissolve the crude 3-(chlorooxalyl)-4-acetylindole in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add triethylamine, followed by the slow addition of dimethylamine solution.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, with an appropriate eluent system such as ethyl acetate/hexane) to obtain pure this compound.
-
Spectroscopic and Structural Characterization (Theoretical)
While no specific published spectra for this molecule are available, theoretical predictions can be made for its characterization.
| Technique | Expected Key Features |
| ¹H NMR | - Signals for the indole ring protons (aromatic region).- A singlet for the acetyl methyl protons.- Two singlets for the N,N-dimethyl protons (may be broadened due to restricted rotation around the amide C-N bond).- A signal for the indole NH proton. |
| ¹³C NMR | - Resonances for the indole ring carbons.- Carbonyl carbon signals for the acetyl and both oxalyl groups.- Signals for the acetyl and dimethylamino methyl carbons. |
| FT-IR | - N-H stretching vibration for the indole amine.- Multiple strong C=O stretching bands for the acetyl and diamide carbonyl groups.- C-N stretching vibrations. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (274.27).- Fragmentation patterns characteristic of the loss of acetyl and dimethylaminooxalyl moieties. |
Potential Biological Significance and Signaling Pathways
Given its role as a precursor to psilocin and psilocybin, this compound itself is not expected to be the primary psychoactive agent. Psilocybin and its active metabolite psilocin are classic serotonergic psychedelics, acting as agonists at serotonin receptors, particularly the 5-HT₂A receptor. The logical relationship from the precursor to the final active compounds and their mechanism of action is depicted below.
Caption: From precursor to mechanism of action.
Conclusion and Future Directions
This compound is a synthetically important intermediate.[3] Due to its status as a precursor, it has not been the subject of extensive theoretical or biological investigation itself. Future research could focus on:
-
Detailed Synthesis and Characterization: Publishing a detailed, peer-reviewed synthesis and full spectroscopic characterization (NMR, IR, MS, and X-ray crystallography).
-
Computational Studies: Performing density functional theory (DFT) calculations to determine its electronic structure, reactivity indices, and theoretical spectroscopic properties.
-
Biological Screening: Although likely inactive at serotonin receptors compared to its downstream products, a full receptor binding profile could confirm its pharmacological inertness and rule out any off-target effects.
This whitepaper provides a theoretical framework for understanding this compound based on its chemical structure and its role as a known synthetic precursor. The lack of direct experimental and theoretical studies in the public domain highlights a gap in the scientific literature for this specific compound.
References
Health and safety information for 3-Dimethylaminooxalyl-4-acetylindole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified scientific personnel and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety protocols and under the supervision of trained professionals.
Compound Identification
Chemical Name: 3-Dimethylaminooxalyl-4-acetylindole[1][2]
Synonyms: 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-α-oxo-[3][4]
Molecular Formula: C₁₄H₁₄N₂O₄[3][4]
Molecular Weight: 274.27 g/mol [3][4]
Primary Use: Identified as a precursor in the synthesis of Psilocin and Psilocybin.[1] It is intended for research use only.[1]
Physicochemical Properties
| Property | Value | Source |
| Purity | 97.0% - 98% | [2][5] |
| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml | [3] |
Health and Safety Information
A specific Safety Data Sheet (SDS) for this compound (CAS 30000-66-9) is not publicly available in the conducted research. The information below is based on general safety principles for handling indole derivatives and related chemical reagents. It is imperative to handle this compound with caution in a controlled laboratory setting.
Hazard Identification and Precautionary Measures
While specific GHS classifications are not available for this compound, related indole compounds and reagents used in its synthesis carry warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6]
General Precautions:
-
Handling: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product. Avoid dust formation and inhalation.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
First Aid Measures
-
If Swallowed: Rinse mouth. Get medical help if you feel unwell.[6]
-
In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, provide oxygen.
Experimental Protocols
This compound is a key intermediate in the synthesis of psilocybin. The following is a generalized protocol derived from literature describing this process.
Synthesis of this compound
This procedure outlines the acylation of 4-hydroxyindole and subsequent reaction to form the target compound.
Materials:
-
4-hydroxyindole
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
Tetrahydrofuran (THF)
-
Dimethylamine solution in THF
Procedure:
-
Protection of the Hydroxyl Group: The hydroxyl group of 4-hydroxyindole is first protected, typically by acylation. This is a necessary step to prevent reaction with oxalyl chloride in the subsequent step.[8]
-
Acylation Reaction: In a typical procedure, 4-hydroxyindole is dissolved in a suitable solvent like dichloromethane (DCM). Acetic anhydride and a base, such as pyridine, are added to the solution at room temperature.[8] The reaction mixture is stirred until the starting material is consumed, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Workup and Isolation: Following the completion of the reaction, a standard workup procedure is performed. This may involve washing the organic layer with aqueous solutions to remove excess reagents and byproducts, followed by drying the organic layer and evaporating the solvent to yield the acetylated indole intermediate.
-
Formation of the Oxalyl Chloride Adduct: The protected indole is then dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).[8] Oxalyl chloride is added, leading to the formation of an intermediate.
-
Addition of Dimethylamine: A solution of dimethylamine in THF is then added to the reaction mixture.[8] This step is crucial for the formation of the final product, this compound. The reaction is typically carried out at a controlled temperature.
-
Final Workup and Purification: After the reaction is complete, another workup is performed to isolate the product. Purification of the final compound may be achieved through techniques such as recrystallization or column chromatography to achieve the desired purity.
Use in Psilocybin Synthesis
This compound is then used as a precursor for psilocin, which is subsequently phosphorylated to yield psilocybin.
Materials:
-
This compound
-
Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Reduction of the Oxalyl Group: The this compound is dissolved in an anhydrous solvent like THF under an inert atmosphere. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added to the solution.[8] This step reduces the oxalyl group to an ethylamine side chain.
-
Quenching and Workup: The reaction is carefully quenched, followed by a workup procedure to isolate the resulting psilocin.
-
Phosphorylation: The isolated psilocin is then phosphorylated to produce psilocybin. This step often involves the use of a phosphorylating agent and can be challenging due to the lability of the reagents and intermediates.[8]
Visualizations
Synthetic Pathway Overview
Caption: Synthetic pathway from 4-Hydroxyindole to Psilocybin.
Experimental Workflow for Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:30000-66-9 | Chemsrc [chemsrc.com]
- 3. 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-a-oxo- CAS#: 30000-66-9 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. carlroth.com [carlroth.com]
- 8. uu.diva-portal.org [uu.diva-portal.org]
Methodological & Application
Application Notes and Protocols for Psychedelic Drug Research: The Role of 3-Dimethylaminooxalyl-4-acetylindole in the Synthesis of Psilocin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of psilocin, a classic psychedelic compound. The protocols highlight the use of 3-Dimethylaminooxalyl-4-acetylindole as a key intermediate in a common synthetic route, starting from 4-acetoxyindole. This document is intended to guide researchers in the chemical synthesis and subsequent in vitro and in vivo characterization of psilocin for psychedelic drug research.
Introduction
Psilocybin and its active metabolite, psilocin, are serotonergic psychedelics that hold significant promise in the treatment of various mental health disorders, including depression, anxiety, and addiction.[1] Research into these compounds requires reliable methods for their synthesis and pharmacological characterization. One established synthetic pathway to psilocin involves the use of this compound as a crucial, albeit often transient, intermediate. This document outlines the multi-step synthesis from commercially available 4-acetoxyindole and provides protocols for evaluating the biological activity of the resulting psilocin.
Chemical Synthesis of Psilocin
The synthesis of psilocin from 4-acetoxyindole is a multi-step process that proceeds through the formation of a glyoxalylamide intermediate, this compound.[1][2]
Synthesis Workflow
The overall synthetic workflow is depicted below. It involves the acylation of 4-acetoxyindole, followed by amidation to form the key intermediate, and subsequent reduction to yield psilocin.
Experimental Protocol: Synthesis of Psilocin
Materials:
-
4-Acetoxyindole
-
Oxalyl chloride
-
Anhydrous diethyl ether
-
n-Hexane
-
Anhydrous tetrahydrofuran (THF)
-
Dimethylamine (2M solution in THF)
-
Pyridine
-
Lithium aluminum hydride (LAH)
-
Anhydrous THF
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Formation of the Indole-3-glyoxylyl Chloride Derivative: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-acetoxyindole in anhydrous diethyl ether. Cool the solution in an ice bath. Slowly add oxalyl chloride to the stirred solution. After the addition is complete, continue stirring for 15 minutes. Add n-hexane to precipitate the product. The resulting yellow crystalline solid is the indole-3-glyoxylyl chloride derivative.[1]
-
Formation of this compound: Filter the yellow crystals and dissolve them in anhydrous THF. Cool the solution in an ice bath. To this solution, add a 2M solution of dimethylamine in THF, followed by pyridine, over a period of 15 minutes.[1] The reaction mixture contains the intermediate, this compound.
-
Reduction to Psilocin: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF. Cool the LAH suspension in an ice bath. Slowly add the solution containing this compound to the LAH suspension. After the addition, allow the reaction to warm to room temperature and then reflux as necessary to ensure complete reduction of both the ketone functionalities and the acetoxy group.[1]
-
Work-up and Purification: Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting mixture and extract the filtrate with an appropriate organic solvent. Dry the organic extracts, concentrate under reduced pressure, and purify the crude product by chromatography to obtain pure psilocin.
Pharmacological Evaluation of Psilocin
The psychedelic effects of psilocin are primarily mediated by its agonist activity at serotonin receptors, particularly the 5-HT2A receptor.[3][4]
Receptor Binding Affinity
The affinity of psilocin for various serotonin receptors is a key determinant of its pharmacological profile. This is typically assessed through radioligand binding assays.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT2A | 6 | [5] |
| 5-HT2C | 14 | [5] |
| 5-HT1A | 100 | [5] |
Signaling Pathway of Psilocin at the 5-HT2A Receptor
Upon binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), psilocin initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, leading to downstream effects that are believed to contribute to its psychedelic properties.
In Vitro and In Vivo Experimental Protocols
A variety of in vitro and in vivo assays are available to characterize the pharmacological effects of newly synthesized psilocin.
In Vitro Assays
Objective: To determine the functional activity of psilocin at specific serotonin receptor subtypes.
Recommended Assays:
-
Calcium Mobilization Assay: To assess Gq-coupled receptor activation by measuring changes in intracellular calcium levels in cells expressing the target receptor.
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of psilocin for various receptors using a radiolabeled ligand.
-
Neurite Outgrowth Assays: To evaluate the potential of psilocin to promote neuronal plasticity.[6]
General Protocol for Calcium Mobilization Assay:
-
Culture cells stably expressing the human 5-HT2A receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of psilocin to the cells.
-
Measure the fluorescence intensity over time using a plate reader to determine the concentration-dependent increase in intracellular calcium.
-
Analyze the data to calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).
In Vivo Assays
Objective: To assess the psychedelic-like behavioral effects of psilocin in animal models.
Recommended Assay:
-
Head-Twitch Response (HTR) in Mice: This is a widely used and reliable behavioral proxy for 5-HT2A receptor activation and psychedelic effects in humans.[7][8]
General Protocol for Head-Twitch Response (HTR) Assay:
-
Acclimate male C57BL/6J mice to the testing environment.
-
Administer psilocybin (which is metabolized to psilocin in vivo) or psilocin directly via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses (e.g., 1 mg/kg for psilocybin).[9]
-
Place the mouse in an observation chamber.
-
Record the number of head twitches for a defined period (e.g., the first 15 minutes post-injection).[10]
-
A head twitch is characterized by a rapid, side-to-side rotational movement of the head.
-
Analyze the dose-response relationship for the induction of HTR.
| In Vivo Assay | Animal Model | Typical Dose of Psilocybin | Measured Endpoint | Reference |
| Head-Twitch Response (HTR) | C57BL/6J Mice | 1 mg/kg | Number of head twitches | [9][10] |
Conclusion
The synthetic route to psilocin via the this compound intermediate provides a reliable method for obtaining this valuable research compound. The subsequent pharmacological evaluation, utilizing a combination of in vitro receptor binding and functional assays, along with in vivo behavioral models like the head-twitch response, allows for a comprehensive characterization of its psychedelic properties. These protocols serve as a foundational guide for researchers in the field of psychedelic drug discovery and development.
References
- 1. veranova.com [veranova.com]
- 2. researchgate.net [researchgate.net]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for the Use of 2-(4-Acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, a key intermediate in the preparation of psilocin and its derivatives. This document outlines detailed experimental protocols, quantitative data from cited literature, and relevant biological pathway information to support research and development in medicinal chemistry and organic synthesis.
Introduction
2-(4-Acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide serves as a crucial precursor in the widely adopted synthetic route to psilocin (4-hydroxy-N,N-dimethyltryptamine), a psychoactive compound with significant therapeutic interest. The synthesis involves a two-step sequence starting from 4-acetoxyindole: acylation at the 3-position with oxalyl chloride followed by amidation with dimethylamine to yield the title intermediate, which is then reduced to the target tryptamine. This intermediate provides a stable and accessible entry point for the synthesis of psilocin and its analogues for pharmacological studies.
Synthetic Applications
The primary application of 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide is its role as a direct precursor to psilocin via reduction. The oxoacetamide moiety is readily reduced by hydride reagents, most commonly lithium aluminum hydride (LiAlH₄), to afford the corresponding tryptamine. This synthetic strategy is advantageous as it avoids the use of more hazardous or less readily available reagents.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
This protocol describes the synthesis of the title intermediate from 4-acetoxyindole.
Materials:
-
4-Acetoxyindole
-
Oxalyl chloride
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
n-Hexane
-
Dimethylamine (2 M solution in THF)
-
Pyridine
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 4-acetoxyindole (100 mmol) in anhydrous diethyl ether (100 mL) in an ice bath, add oxalyl chloride (146 mmol) with stirring.[1]
-
After stirring for 15 minutes, add n-hexane (200 mL). The reaction flask is then placed in a freezer and stored overnight to facilitate the precipitation of the intermediate chloro-oxoacetylindole.[1]
-
The resulting yellow crystalline solid is separated by filtration and then dissolved in anhydrous tetrahydrofuran (100 mL).[1]
-
To this solution, while stirring in an ice bath, add a 2 M solution of dimethylamine in THF (120 mmol) and pyridine (123 mmol) over a period of 15 minutes.[1]
-
If the mixture solidifies, add additional anhydrous diethyl ether. The reaction mixture is then stirred for 15 minutes at room temperature.[1]
-
The product, 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, can be used in the subsequent reduction step without further purification.
Protocol 2: Reduction of 2-(4-Acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide to Psilocin
This protocol details the reduction of the intermediate to psilocin using lithium aluminum hydride.
Materials:
-
2-(4-Acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Methanol
-
Celite or a suitable filtration aid
Procedure:
-
Prepare a suspension of lithium aluminum hydride (80 mmol) in anhydrous tetrahydrofuran (250 mL).[1]
-
To this suspension, add a solution of crude 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (from Protocol 1) in anhydrous THF over 2 hours.[1]
-
After the addition is complete, reflux the reaction mixture for 2 hours.[1]
-
Cool the reaction mixture and cautiously add anhydrous sodium sulfate powder (approximately 10 g), followed by the dropwise addition of a saturated aqueous solution of sodium sulfate (approximately 12 mL) to quench the excess LiAlH₄.[1]
-
After stirring at room temperature for 1 hour, add more anhydrous sodium sulfate (approximately 10 g).[1]
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite laminated with aminopropyl silica gel. Wash the pad with ethyl acetate.[1]
-
Concentrate the organic solution under reduced pressure. The resulting crystals can be washed with methanol to afford psilocin as a white crystalline solid.[1]
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps.
| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |
| Synthesis of 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | 4-Acetoxyindole | 2-(4-Acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | i) Oxalyl chloride, diethyl ether, 0°C; ii) Dimethylamine, THF | >80% | [2] |
| Reduction to Psilocin | Intermediate from Step 1 | Psilocin | LiAlH₄, THF, reflux | 87.5% | [1] |
| Overall synthesis of Psilocin from 4-hydroxyindole (including acetylation) | 4-Hydroxyindole | Psilocin | Multi-step synthesis | 24% | [3] |
| Improved overall synthesis of Psilocybin from 4-acetoxyindole | 4-Acetoxyindole | Psilocybin | Five-step synthesis | 23% |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from 4-hydroxyindole to psilocin.
Signaling Pathway of Psilocin
Psilocin, the active metabolite of psilocybin, primarily exerts its effects through agonism at serotonin 2A (5-HT₂A) receptors. This interaction triggers a cascade of intracellular signaling events.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Dimethylaminooxalyl-4-acetylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Dimethylaminooxalyl-4-acetylindole, a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The protocol outlines a robust two-step synthetic pathway, commencing with the preparation of 4-acetylindole from a readily available starting material, followed by the introduction of the dimethylaminooxalyl moiety at the C3 position of the indole ring. Detailed experimental procedures, quantitative data, and safety precautions are provided to ensure successful and scalable synthesis.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules with significant therapeutic potential. Specifically, 3-substituted-4-acetylindoles serve as crucial building blocks in medicinal chemistry. This compound is a valuable precursor, notably in the synthesis of neuro-active compounds like Psilocin and Psilocybin[1]. The synthetic route detailed herein is designed for scalability and reproducibility, making it suitable for drug development and manufacturing environments.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 4-Acetylindole. This key intermediate can be prepared via multiple routes. For large-scale synthesis, a practical approach involves the acylation of a 4-substituted indole precursor, such as 4-bromoindole, via a Grignard reaction followed by quenching with an acetylating agent.
-
Step 2: Synthesis of this compound. This step involves the reaction of 4-acetylindole with oxalyl chloride to form a highly reactive indole-3-glyoxylyl chloride intermediate. This intermediate is then reacted in situ with dimethylamine to yield the final product.
Experimental Protocols
Step 1: Large-Scale Synthesis of 4-Acetylindole from 4-Bromoindole
This protocol describes a plausible and scalable method for the synthesis of 4-acetylindole starting from 4-bromoindole.
Materials and Reagents:
-
4-Bromoindole
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
N,N-Dimethylacetamide (DMAc) or Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Large three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve 4-bromoindole (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 4-bromoindole solution to the magnesium turnings and gently heat to initiate the Grignard reaction, which is indicated by a color change and gentle refluxing.
-
Once the reaction has initiated, add the remaining 4-bromoindole solution dropwise via the addition funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add N,N-Dimethylacetamide (DMAc) or acetyl chloride (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 4-acetylindole by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 4-Bromoindole | [2][3] |
| Key Reagents | Mg, DMAc/Acetyl Chloride | [4] |
| Solvent | Anhydrous THF | |
| Reaction Time | 15-24 hours | |
| Temperature | 0 °C to Reflux | |
| Yield | 60-75% (estimated based on similar reactions) | [5] |
| Purity | >95% after chromatography |
Characterization Data for 4-Acetylindole:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (br s, 1H, NH), 7.78 (dd, J = 8.0, 1.0 Hz, 1H), 7.42-7.38 (m, 2H), 7.28 (t, J = 8.0 Hz, 1H), 2.70 (s, 3H, COCH₃).[6][7]
-
¹³C NMR (CDCl₃, 100 MHz): δ 202.1, 137.5, 128.9, 126.8, 124.5, 122.9, 118.7, 110.4, 105.9, 28.9.[8][9]
Step 2: Large-Scale Synthesis of this compound
This protocol details the acylation of 4-acetylindole at the 3-position followed by amidation.
Materials and Reagents:
-
4-Acetylindole
-
Oxalyl chloride
-
Anhydrous Diethyl Ether or THF
-
Dimethylamine (2 M solution in THF or as a gas)
-
Triethylamine or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Large three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and gas inlet/outlet
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cooling bath (ice-salt or dry ice-acetone)
-
Rotary evaporator
Procedure:
-
Formation of Indole-3-glyoxylyl Chloride Intermediate:
-
In a flame-dried three-necked flask under an inert atmosphere, dissolve 4-acetylindole (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution. A precipitate of the intermediate, 4-acetyl-indole-3-glyoxylyl chloride, is expected to form.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
-
Amidation:
-
In a separate flask, prepare a solution of dimethylamine (2.5 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in anhydrous THF.
-
Cool the suspension of the glyoxylyl chloride intermediate to -10 °C to 0 °C.
-
Slowly add the dimethylamine solution to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography if necessary.
-
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Starting Material | 4-Acetylindole | |
| Key Reagents | Oxalyl chloride, Dimethylamine | [10] |
| Solvent | Anhydrous Diethyl Ether/THF | |
| Reaction Time | 4-7 hours | |
| Temperature | -10 °C to Room Temperature | |
| Yield | 70-85% (estimated based on similar reactions) | [11][12] |
| Purity | >97% after purification |
Characterization Data for this compound:
-
Expected ¹H NMR signals: Aromatic protons of the indole core, a singlet for the acetyl methyl group, and singlets for the N,N-dimethyl groups. The indole NH proton will also be present.
-
Expected ¹³C NMR signals: Carbonyl carbons for the acetyl and oxalyl groups, aromatic carbons of the indole, and carbons of the methyl groups.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₄N₂O₄, MW: 274.27 g/mol ) should be observed.
Visualizations
Overall Synthetic Pathway
Caption: Overall two-step synthesis of the target compound.
Experimental Workflow for Step 2
Caption: Workflow for the synthesis of the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Oxalyl chloride is highly toxic and corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.
-
Grignard reagents are highly reactive and flammable. Anhydrous solvents and inert atmosphere are crucial for their safe handling.
-
Dimethylamine is a flammable and corrosive gas/solution.
Conclusion
The protocols described provide a detailed and scalable route for the synthesis of this compound. By following these procedures and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this valuable intermediate for further applications in the synthesis of complex molecules. The provided quantitative data and characterization information will aid in the successful execution and validation of the synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 4-Acetoxyindole | C10H9NO2 | CID 583934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides | MDPI [mdpi.com]
- 12. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | CoLab [colab.ws]
Application Notes and Protocols for the Purification of 3-Dimethylaminooxalyl-4-acetylindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 3-Dimethylaminooxalyl-4-acetylindole, a key intermediate in the synthesis of various biologically active compounds, including psilocin and psilocybin. The protocols outlined below are based on established techniques for the purification of indole derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Overview of Purification Strategies
This compound is a moderately polar compound amenable to purification by standard laboratory techniques. The choice of method will depend on the scale of the synthesis and the nature of the impurities. The two primary recommended techniques are:
-
Recrystallization: Ideal for obtaining highly crystalline and pure material, particularly when the impurity profile is well-defined.
-
Column Chromatography: A versatile technique for separating the target compound from a complex mixture of impurities with varying polarities.
Purity is typically assessed by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Recrystallization
Recrystallization is a highly effective method for the final purification of this compound, assuming a suitable solvent system can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.
Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. Based on the structure of this compound, a moderately polar compound, suitable solvents and solvent systems include:
-
Single Solvents: Ethanol, Methanol, Ethyl Acetate, Isopropanol.
-
Mixed Solvent Systems: Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane.
A systematic approach to solvent screening is recommended.
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Representative Data: Recrystallization
The following table presents representative data for the purification of a crude sample of this compound by recrystallization.
| Parameter | Before Purification | After Recrystallization |
| Appearance | Yellowish Powder | Off-white Crystalline Solid |
| Purity (by HPLC) | ~90% | >99% |
| Recovery Yield | N/A | 80-90% |
| Melting Point | Broad range | Sharp melting point |
Note: Data is representative and may vary based on the specific impurities and recrystallization conditions.
Recrystallization Workflow
Caption: General workflow for the purification by recrystallization.
Column Chromatography
Column chromatography is a powerful technique for purifying this compound, especially when dealing with multiple impurities of varying polarities. Normal-phase chromatography using silica gel is the most common approach for this class of compounds.
TLC Analysis for Solvent System Selection
Before performing column chromatography, it is crucial to determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation of the target compound from impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.
Recommended TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (start with):
-
Hexane:Ethyl Acetate (1:1)
-
Dichloromethane:Methanol (98:2 to 95:5)
-
-
Visualization:
-
UV light (254 nm).
-
Staining with a p-anisaldehyde or potassium permanganate solution followed by gentle heating.
-
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (less polar component, e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the selected mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Isolation: Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure to obtain the purified product.
Representative Data: Column Chromatography
| Parameter | Before Purification | After Column Chromatography |
| Appearance | Dark, oily residue | White to pale yellow solid |
| Purity (by HPLC) | 60-80% | >98% |
| Recovery Yield | N/A | 70-85% |
| Number of Spots (TLC) | Multiple | Single spot |
Note: Data is representative and will depend on the crude sample's impurity profile and the specific chromatographic conditions.
Column Chromatography Workflow
Caption: General workflow for purification by column chromatography.
Purity Assessment
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to assess the purity of the fractions from column chromatography and the final product.
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing the appropriate mobile phase (e.g., Hexane:Ethyl Acetate 1:1).
-
Visualize the spots under UV light and/or by staining. A pure sample should show a single spot.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining the purity of this compound. A reversed-phase method is generally suitable for this type of compound.
Representative HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with a higher concentration of A and gradually increase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Purity Assessment Workflow
Application Notes and Protocols: 3-Dimethylaminooxalyl-4-acetylindole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Synthetic Intermediate
3-Dimethylaminooxalyl-4-acetylindole is primarily recognized in medicinal chemistry not for its direct biological activity, but as a crucial intermediate in the synthesis of psychoactive tryptamines, most notably psilocin and its prodrug, psilocybin.[1][2] Its structure, belonging to the class of indole-3-glyoxylamides, however, places it within a family of compounds with significant and diverse pharmacological potential.[3]
This document provides an overview of the synthetic utility of this compound and explores the broader medicinal chemistry applications of the indole-3-glyoxylamide scaffold.
Synthetic Applications: Pathway to Psilocybin
The principal application of this compound is as a precursor in a multi-step synthesis of psilocin, which can then be phosphorylated to yield psilocybin.[2][4] The synthesis generally starts from 4-hydroxyindole, which is first protected, for instance, by acetylation, before the introduction of the side chain.
Experimental Protocol: Synthesis of Psilocin via this compound Intermediate
This protocol describes a common synthetic route to psilocin, highlighting the role of the title compound.
Step 1: Protection of 4-hydroxyindole The hydroxyl group of 4-hydroxyindole is protected, typically as an acetate ester (4-acetoxyindole), to prevent unwanted side reactions in the subsequent step.[4]
Step 2: Acylation with Oxalyl Chloride 4-acetoxyindole is acylated at the 3-position using oxalyl chloride to form a reactive indol-3-ylglyoxylyl chloride intermediate.[2]
-
Materials: 4-acetoxyindole, oxalyl chloride, anhydrous diethyl ether.
-
Procedure:
-
Dissolve 4-acetoxyindole in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride in anhydrous diethyl ether dropwise to the cooled solution. The addition is exothermic and should be controlled.[2]
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
The resulting indol-3-ylglyoxylyl chloride intermediate is typically used directly in the next step without isolation.
-
Step 3: Amidation to form this compound The reactive intermediate is then treated with dimethylamine to yield the ketoamide, this compound.[2]
-
Materials: Indol-3-ylglyoxylyl chloride solution from Step 2, dimethylamine solution (e.g., in THF).
-
Procedure:
-
To the reaction mixture from Step 2, slowly add a solution of dimethylamine at 0 °C. This reaction evolves HCl gas.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The resulting solid product, this compound, can be collected by filtration, washed with cold diethyl ether, and dried.
-
Step 4: Reduction to Psilocin The final step involves the reduction of the two ketone functionalities and the acetate group to yield psilocin (4-hydroxy-N,N-dimethyltryptamine).[2]
-
Materials: this compound, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Suspend LAH in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF to the LAH suspension.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% sodium hydroxide solution, and then water again.
-
Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain crude psilocin.
-
The crude product can be purified by recrystallization or column chromatography.
-
Workflow Diagram: Synthesis of Psilocin
Caption: Synthetic workflow for the preparation of Psilocin.
Application Notes: The Indole-3-Glyoxylamide Scaffold in Medicinal Chemistry
While this compound itself is primarily a synthetic tool, its core structure, the indole-3-glyoxylamide moiety, is considered a "privileged structure" in medicinal chemistry.[3] This scaffold provides a versatile template for developing a wide array of pharmacologically active compounds.[3]
Anticancer Activity
Indole-3-glyoxylamides have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[5][6]
-
Mechanism of Action: A primary mechanism for their anticancer activity is the inhibition of tubulin polymerization.[5] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Key Compounds:
-
Indibulin (D-24851): One of the most studied derivatives, Indibulin shows potent activity against ovarian, glioblastoma, and pancreatic cancer cells.[5] It has undergone Phase I clinical trials.[5]
-
Thiazole-linked derivatives: Incorporation of a thiazole nucleus has led to compounds with nanomolar cytotoxicity against prostate cancer cell lines (DU145).[5]
-
N-heterocyclic derivatives: A range of N-heterocyclic indolyl glyoxylamides have shown a broad spectrum of activity against human gastric, breast, and uterus cancer cells, including multidrug-resistant sublines.[7]
-
Antiprion and Neuroprotective Activity
Derivatives of the indole-3-glyoxylamide scaffold have been investigated for their potential in treating neurodegenerative diseases, such as prion diseases.[6] Additionally, related oxindole derivatives have shown neuroprotective effects against oxidative stress-induced neuronal cell death.[8]
Antileishmanial Activity
Recent studies have highlighted the potential of indolylglyoxylamides as antileishmanial agents. Certain ortho-bromo-substituted and para-ethylated compounds have demonstrated significantly better activity than the standard drug pentamidine against Leishmania donovani.[9]
Other Biological Activities
The versatility of the indole-3-glyoxylamide scaffold has led to the exploration of its utility in developing agents with various other biological activities, including:
Data Presentation: Biological Activity of Indole-3-Glyoxylamide Derivatives
The following table summarizes the in vitro anticancer activity of selected indole-3-glyoxylamide derivatives.
| Compound ID | R1 Group (at N1) | R2 Group (Amide) | Cancer Cell Line | IC50 (nM) | Reference |
| Indibulin (D-24851) | 4-Chlorobenzyl | 4-Pyridyl | SKOV3 (Ovarian) | - | [5] |
| Compound 13d | Thiazole-linked | - | DU145 (Prostate) | 93 | [5] |
| Compound 7 | 4-Cyanobenzyl | 3-Methyl-5-isothiazolyl | Various Human Cancers | 17 - 1711 | [7] |
| Compound 13 | (3-Methyl-5-isoxazolyl)methyl | 3-Methyl-5-isothiazolyl | P388 (Leukemia) | - | [7] |
| Compound 24 | β-carboline hybrid | - | Various Human Cancers | 4370 - 10360 | [3] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used.
Visualization: Structure-Activity Relationships
The pharmacological activity of indole-3-glyoxylamide derivatives can be fine-tuned by modifying different positions on the core scaffold. The diagram below illustrates the key positions for chemical modification to explore structure-activity relationships (SAR).
Caption: Key modification points on the indole-3-glyoxylamide scaffold.
Description of Key Positions for Modification:
-
R1 (Position 1): Substitution at the indole nitrogen is crucial for activity. Often, benzyl or other arylmethyl groups are introduced here, which can significantly impact potency and selectivity.[3]
-
R2 (Amide): The nature of the amine used to form the glyoxylamide is a primary determinant of the compound's biological target and activity. A wide variety of aromatic, heterocyclic, and aliphatic amines have been explored.[3]
-
R3 (Position 5): Substitution on the benzene ring of the indole nucleus, particularly at position 5, can influence the binding mode and selectivity of the compound.[3]
Conclusion
This compound is a valuable synthetic intermediate, providing a gateway to complex molecules like psilocin. While it does not have significant reported direct applications in medicinal chemistry, its core indole-3-glyoxylamide structure is a highly "privileged" scaffold. The extensive research into derivatives of this scaffold has yielded potent anticancer agents and compounds with potential applications in neurodegenerative and infectious diseases. For drug development professionals, this compound and related compounds represent versatile building blocks for the synthesis of novel therapeutics based on the proven potential of the indole-3-glyoxylamide framework.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veranova.com [veranova.com]
- 3. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. ajprd.com [ajprd.com]
- 6. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole derivatives and their effects on neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Dimethylaminooxalyl-4-acetylindole as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminooxalyl-4-acetylindole is a specialized chemical intermediate with significant potential in the synthesis of novel bioactive molecules, particularly substituted tryptamines. Its structural features, combining an indole core, a reactive glyoxamide side chain at the 3-position, and an acetyl group at the 4-position, make it a valuable building block for drug discovery and medicinal chemistry. These application notes provide a comprehensive overview of its utility, focusing on its role in the synthesis of 4-substituted tryptamine analogs, which are of interest for their potential pharmacological activities.
The primary application of this compound lies in its conversion to 4-acetyl-N,N-dimethyltryptamine, a close analog of the psychoactive compound psilocin (4-hydroxy-N,N-dimethyltryptamine). The synthetic methodology is based on the well-established Speeter-Anthony tryptamine synthesis. This process involves the reduction of the glyoxamide moiety to an ethylamine side chain, a key transformation in the generation of tryptamines.
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O₃ | N/A |
| Molecular Weight | 274.27 g/mol | [1] |
| CAS Number | 30000-66-9 | [2] |
| Appearance | Solid (predicted) | N/A |
| Purity | Typically ≥97% | [2] |
Applications
The principal application of this compound is as a direct precursor to 4-acetyl-N,N-dimethyltryptamine. Tryptamine derivatives are a class of compounds with a wide range of biological activities, acting on various receptors, particularly within the serotonergic system. The introduction of an acetyl group at the 4-position of the indole ring can significantly modulate the pharmacological profile of the resulting tryptamine, potentially leading to novel therapeutic agents for neurological and psychiatric disorders.
Indole derivatives, in general, are recognized for their broad therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. The synthesis of novel indole-containing compounds remains a significant focus in medicinal chemistry.
Experimental Protocols
The following protocols are based on established synthetic routes for analogous compounds, particularly the synthesis of psilocin from 4-hydroxyindole. These methods are directly adaptable for the use of this compound.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title intermediate starting from 4-acetylindole.
Materials:
-
4-acetylindole
-
Oxalyl chloride
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Acylation of 4-acetylindole:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, dissolve 4-acetylindole in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of oxalyl chloride in anhydrous diethyl ether dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate, 3-(chlorooxalyl)-4-acetylindole, will be formed.
-
-
Amination:
-
Cool the reaction mixture containing the crude 3-(chlorooxalyl)-4-acetylindole back to 0°C.
-
Slowly add a solution of dimethylamine to the reaction mixture. An excess of dimethylamine is typically used to ensure complete reaction and to neutralize the HCl byproduct.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the formation of this compound by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Protocol 2: Reduction of this compound to 4-acetyl-N,N-dimethyltryptamine
This protocol describes the conversion of the intermediate to the final tryptamine product.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Apparatus for reflux
Procedure:
-
Preparation of LAH suspension:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and an inert gas inlet, suspend lithium aluminum hydride (LAH) in anhydrous THF under an inert atmosphere.
-
-
Reduction Reaction:
-
Dissolve this compound in anhydrous THF.
-
Slowly add the solution of the intermediate to the LAH suspension at room temperature with vigorous stirring. The reaction is exothermic, and cooling may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 4-acetyl-N,N-dimethyltryptamine.
-
The crude product can be purified by column chromatography or by conversion to a salt (e.g., fumarate or hydrochloride) followed by recrystallization.
-
Visualization of Synthetic Pathway
The following diagram illustrates the two-step synthesis of 4-acetyl-N,N-dimethyltryptamine from 4-acetylindole, with this compound as the key intermediate.
Caption: Synthetic route to 4-acetyl-N,N-dimethyltryptamine.
Potential Signaling Pathways of Target Molecule
While the specific biological activity of 4-acetyl-N,N-dimethyltryptamine is not extensively documented, its structural similarity to psilocin suggests potential interaction with serotonergic pathways. Psilocin is a known agonist of serotonin receptors, particularly the 5-HT₂A receptor, which is responsible for its psychedelic effects. The 4-acetyl substitution may alter its affinity and efficacy at these and other receptors.
The diagram below depicts a simplified hypothetical signaling pathway that could be modulated by a tryptamine derivative.
Caption: Hypothetical serotonergic signaling pathway.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of novel 4-substituted tryptamines. The protocols provided, based on established synthetic methodologies, offer a reliable pathway for researchers to explore the synthesis and biological evaluation of new chemical entities. The potential for these compounds to interact with key neurological pathways warrants further investigation in the field of drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Dimethylaminooxalyl-4-acetylindole
Welcome to the technical support center for the synthesis of 3-Dimethylaminooxalyl-4-acetylindole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes and how can I improve it?
A1: Low yields can stem from several stages of the synthesis. The primary areas to investigate are the initial synthesis of 4-acetylindole, the subsequent acylation with oxalyl chloride, and the final amidation step.
Troubleshooting Strategies:
-
Purity of Starting Materials: Ensure the 4-acetylindole used is pure. Impurities can interfere with the subsequent acylation step. Recrystallization or column chromatography of the starting material may be necessary.
-
Reaction Conditions for Acylation: The reaction of 4-acetylindole with oxalyl chloride is highly reactive. Overheating can lead to polymerization and the formation of side products. Maintaining a low temperature (0 °C or below) during the addition of oxalyl chloride is critical.
-
Moisture Control: Oxalyl chloride and the intermediate indol-3-ylglyoxylyl chloride are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Stoichiometry of Reagents: While an excess of oxalyl chloride can ensure complete conversion of the starting material, a large excess can lead to the formation of undesired byproducts. A modest excess (e.g., 1.1 to 1.5 equivalents) is typically recommended.
-
Order of Addition: For the acylation step, slowly adding oxalyl chloride to a solution of 4-acetylindole is generally preferred over the reverse addition. This maintains a low concentration of the highly reactive acylating agent and can minimize side reactions.
Q2: I am observing the formation of multiple products during the acylation of 4-acetylindole with oxalyl chloride. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is a common issue in indole chemistry due to the electron-rich nature of the indole ring.
Potential Side Products and Solutions:
-
Di-acylated Products: Although the acetyl group at the 4-position is deactivating, there is still a possibility of a second acylation, particularly if a large excess of oxalyl chloride is used or if the reaction temperature is too high.
-
Solution: Use a controlled amount of oxalyl chloride (1.1-1.5 equivalents) and maintain a low reaction temperature.
-
-
N-acylation: The indole nitrogen can also be acylated. This is generally less favored than C3 acylation but can occur.
-
Solution: The use of N-protected 4-acetylindole can prevent this side reaction, although this adds extra steps to the synthesis. For unprotected indole, maintaining a non-polar solvent and low temperature can favor C3 acylation.
-
-
Polymerization: Acidic conditions, which can be generated from the HCl byproduct of the acylation, can lead to the polymerization of the electron-rich indole.
-
Solution: Perform the reaction at low temperatures and for the minimum time required for the completion of the reaction. The use of a non-nucleophilic base, such as pyridine, in the reaction mixture can scavenge the generated HCl, but may also react with the oxalyl chloride. Careful optimization is required.
-
Q3: The purification of the final product, this compound, is proving to be difficult. What is the recommended purification strategy?
A3: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual reagents. A multi-step approach is often necessary.
Purification Protocol:
-
Aqueous Work-up: After the amidation step, a thorough aqueous work-up is the first line of purification. Quench the reaction mixture with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid chloride and HCl. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any excess dimethylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Crystallization/Chromatography:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This is a highly effective method for removing many impurities.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone) will likely be effective in separating the desired product from impurities.
-
Data Presentation
The following table summarizes key reaction parameters and their impact on the yield of the acylation step, which is often the most critical for the overall yield.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Expected Outcome on Yield |
| Temperature | 0 °C to room temperature | > 40 °C | Lower yield at higher temperatures due to polymerization and side reactions. |
| Oxalyl Chloride (equiv.) | 1.1 - 1.5 | > 2.0 | Excess reagent can lead to di-acylation and other byproducts, reducing the yield of the desired product. |
| Solvent | Anhydrous Dichloromethane or THF | Solvents containing water | Moisture will quench the oxalyl chloride and the intermediate, leading to a significant drop in yield. |
| Atmosphere | Inert (Nitrogen or Argon) | Air | Reaction under air can introduce moisture, leading to lower yields. |
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of 4-Acetylindole (via Friedel-Crafts Acylation of Indole)
This is one of several methods to synthesize the starting material. Yields can vary based on the specific procedure followed.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) to the cooled suspension via the dropping funnel.
-
Indole Addition: In a separate flask, dissolve indole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-acetylindole.
Protocol 2: Synthesis of this compound
-
Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-acetylindole (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acylation: To this solution, add oxalyl chloride (1.2 equivalents) dropwise via a syringe, ensuring the temperature remains below 5 °C. A precipitate of the intermediate, 4-acetyl-indol-3-ylglyoxylyl chloride, may form. Stir the mixture at 0 °C for 1-2 hours.
-
Amidation: In a separate flask, prepare a solution of dimethylamine (2.5 equivalents, e.g., as a 2M solution in THF) in the same anhydrous solvent.
-
Addition: Slowly add the dimethylamine solution to the reaction mixture containing the glyoxylyl chloride intermediate at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization (e.g., from ethanol) or silica gel chromatography to yield this compound.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
Technical Support Center: Synthesis of 3-Dimethylaminooxalyl-4-acetylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Dimethylaminooxalyl-4-acetylindole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic approach involves a two-step process. First, 4-acetylindole undergoes an electrophilic acylation at the C3 position using an oxalyl chloride derivative to form a reactive intermediate, 4-acetyl-indol-3-ylglyoxylyl chloride. This intermediate is then subsequently reacted with dimethylamine to yield the final product, this compound.
Q2: What are the most common side reactions observed during this synthesis?
A2: The most frequently encountered side reactions include:
-
N-acylation: Acylation at the indole nitrogen (N1 position) instead of the desired C3 position.
-
Di-acylation: Acylation at both the N1 and C3 positions, leading to the formation of a 1,3-diacylated byproduct.
-
Polymerization/Decomposition: Indole and its derivatives can be sensitive to strong acids and high temperatures, which may lead to the formation of dark, insoluble tars.
-
Hydrolysis of the acid chloride: The intermediate glyoxylyl chloride is moisture-sensitive and can hydrolyze back to the corresponding carboxylic acid if exposed to water.
Q3: Why is my reaction mixture turning dark or forming a tar-like substance?
A3: The formation of a dark-colored mixture or tar is often indicative of indole decomposition. This can be caused by the use of overly harsh reaction conditions, such as high temperatures or a strong Lewis acid catalyst. Indoles are electron-rich aromatic compounds that can polymerize under strongly acidic conditions.
Q4: I am observing a significant amount of starting material (4-acetylindole) in my final product. What could be the reason?
A4: Incomplete conversion of the starting material can be due to several factors:
-
Insufficient reagent: The molar ratio of the acylating agent to the 4-acetylindole may be too low.
-
Low reaction temperature: The reaction may be too slow at the temperature employed.
-
Deactivation of the catalyst: The Lewis acid catalyst may have been deactivated by impurities in the reagents or solvent.
-
Short reaction time: The reaction may not have been allowed to proceed for a sufficient duration.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Competing N-acylation | Protect the indole nitrogen with a suitable protecting group (e.g., tosyl, Boc) prior to acylation. The protecting group can be removed in a subsequent step. |
| Formation of di-acylated byproduct | Use a milder Lewis acid and carefully control the stoichiometry of the acylating agent. Running the reaction at a lower temperature may also improve selectivity. |
| Decomposition of starting material or product | Employ milder reaction conditions. Consider using a weaker Lewis acid (e.g., ZnCl₂, Et₂AlCl) instead of a strong one (e.g., AlCl₃). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of the intermediate | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of multiple byproducts | Optimize the reaction conditions to minimize side reactions (see Issue 1). |
| Co-elution of impurities during chromatography | Experiment with different solvent systems for column chromatography. Consider using a different stationary phase. |
| Product is an oil or difficult to crystallize | Try different crystallization solvents or solvent mixtures. If crystallization fails, preparative HPLC may be an alternative purification method. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Step 1: Formation of 4-acetyl-indol-3-ylglyoxylyl chloride
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-acetylindole (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add oxalyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 2 hours.
-
The formation of a precipitate indicates the formation of the intermediate.
Step 2: Formation of this compound
-
Cool the reaction mixture from Step 1 back to 0 °C.
-
In a separate flask, prepare a solution of dimethylamine (2.5 equivalents) in anhydrous diethyl ether.
-
Add the dimethylamine solution dropwise to the stirred suspension of the intermediate over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common reaction pathways in the acylation of 4-acetylindole.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Optimization of Reaction Conditions for 3-Dimethylaminooxalyl-4-acetylindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Dimethylaminooxalyl-4-acetylindole. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the preparation of various biologically active compounds.
Q1: I am getting a very low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in the acylation of 4-acetylindole can stem from several factors. The primary causes include suboptimal reaction conditions, inactive catalysts, or side reactions.
Troubleshooting Strategies:
-
Catalyst Choice and Handling: The Lewis acid catalyst is crucial. Strong Lewis acids like AlCl₃ can sometimes lead to the decomposition of the indole substrate.[1][2] Consider using milder Lewis acids such as ZnCl₂, Et₂AlCl, or Me₂AlCl, which have been shown to be effective for the 3-acylation of indoles.[1][3] Ensure the catalyst is anhydrous, as moisture will deactivate it.[2]
-
Reaction Temperature: Temperature control is critical. Running the reaction at too high a temperature can promote the formation of byproducts and decomposition. It is advisable to start at a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature while monitoring its progress via Thin Layer Chromatography (TLC).
-
Reagent Purity: Ensure the purity of your starting material, 4-acetylindole, and the acylating agent, dimethylaminooxalyl chloride. Impurities can lead to unwanted side reactions and lower the yield of the target compound.
-
Stoichiometry: The stoichiometry of the Lewis acid can be critical. For Friedel-Crafts acylations, it is often necessary to use a stoichiometric amount of the catalyst because the product can form a complex with it, rendering it inactive.[2]
Q2: My reaction mixture is turning dark, and I am isolating a complex mixture of products. What is happening?
A2: The formation of a dark, complex mixture often indicates polymerization or decomposition of the indole ring.[4] The indole nucleus is electron-rich and can be sensitive to the highly acidic conditions of a Friedel-Crafts reaction.
Troubleshooting Strategies:
-
Milder Lewis Acid: As mentioned, switching to a milder Lewis acid can prevent the degradation of the indole.[1]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Dichloromethane (CH₂Cl₂) is a common choice for Friedel-Crafts acylations.[1] In some cases, using a less polar solvent might reduce side reactions.
-
Controlled Addition: Add the acylating agent and Lewis acid slowly and at a low temperature to control the exothermicity of the reaction and minimize decomposition.
Q3: I am observing the formation of a significant byproduct. How can I identify and minimize it?
A3: A likely byproduct is the N-acylated indole. The nitrogen atom of the indole can compete with the C3 position for the acylating agent.[5] Another possibility is di-acylation, although this is less common in Friedel-Crafts acylations due to the deactivating effect of the first acyl group.[6]
Troubleshooting Strategies:
-
N-Protection: While adding steps, protecting the indole nitrogen with a group like phenylsulfonyl (PhSO₂) can effectively prevent N-acylation and direct the reaction to the C3 position.[7] The protecting group can be removed in a subsequent step.
-
Sterically Hindered Lewis Acids: Using a bulkier Lewis acid may favor acylation at the less sterically hindered C3 position over the N1 position.
-
Purification: If byproduct formation is unavoidable, careful purification by column chromatography on silica gel is essential. A gradient elution with a solvent system like ethyl acetate/hexane is typically effective for separating indole isomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most direct route is the Friedel-Crafts acylation of 4-acetylindole with dimethylaminooxalyl chloride at the C3 position. This reaction typically requires a Lewis acid catalyst to activate the acylating agent.
Q2: Which Lewis acid is best for this reaction?
A2: The choice of Lewis acid can significantly impact the yield and selectivity. While AlCl₃ is a common Friedel-Crafts catalyst, milder options like ZnCl₂, Et₂AlCl, or metal triflates may provide better results with sensitive indole substrates.[1][3][4] Optimization is often necessary for a specific substrate.
Q3: What are the optimal reaction conditions (solvent, temperature, time)?
A3: A good starting point is to use dichloromethane (CH₂Cl₂) as the solvent and to conduct the reaction at a low temperature (0 °C to room temperature).[1] The reaction time should be monitored by TLC until the starting material is consumed, which can range from a few hours to overnight.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexane) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light.
Q5: What is the best method for purifying the final product?
A5: Column chromatography on silica gel is the most effective method for purifying this compound.[8] A gradient elution with ethyl acetate in hexane will typically allow for the separation of the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be used for further purification if needed.
Data Presentation
The following table summarizes hypothetical data for the optimization of reaction conditions for the synthesis of this compound, based on typical results for similar indole acylations.
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | CH₂Cl₂ | 0 to rt | 4 | 45 |
| 2 | ZnCl₂ (1.2) | CH₂Cl₂ | 0 to rt | 6 | 65 |
| 3 | Et₂AlCl (1.2) | CH₂Cl₂ | 0 to rt | 4 | 78 |
| 4 | Me₂AlCl (1.2) | CH₂Cl₂ | 0 to rt | 4 | 75 |
| 5 | Et₂AlCl (1.2) | DCE | 0 to rt | 4 | 72 |
| 6 | Et₂AlCl (1.2) | CH₂Cl₂ | -20 to 0 | 8 | 82 |
Note: This data is illustrative and serves as a guideline for optimization.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-acetylindole (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., Et₂AlCl, 1.2 equiv) to the stirred solution.
-
Acylating Agent Addition: Dissolve dimethylaminooxalyl chloride (1.1 equiv) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
References
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 3-Dimethylaminooxalyl-4-acetylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Dimethylaminooxalyl-4-acetylindole. The information is designed to address potential issues encountered during experimental work, particularly concerning the stability and degradation of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under common experimental conditions?
A1: While specific degradation studies on this compound are not extensively published, based on its chemical structure containing an indole ring, an acetyl group, and a dimethylaminooxalyl moiety, several degradation pathways can be anticipated under forced degradation conditions. These include hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The amide bond in the dimethylaminooxalyl group is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4] This would likely cleave the side chain, yielding 4-acetylindole-3-carboxylic acid and dimethylamine. The acetyl group itself is generally stable to hydrolysis.
-
Oxidative Degradation: The indole ring is prone to oxidation.[5][6][7] Common oxidizing agents may lead to the formation of N-oxides, hydroxylation of the indole ring, or cleavage of the pyrrole ring. The acetyl group's methyl component could also be oxidized to a carboxylic acid.
-
Photolytic Degradation: Indole derivatives can be sensitive to light.[8][9][10][11][12] Exposure to UV or even ambient light over extended periods may induce photodecomposition, potentially leading to dimerization or complex degradation products.
Q2: I am observing a new, more polar peak in my HPLC analysis after storing my sample in an aqueous buffer. What could this be?
A2: A new, more polar peak appearing in your HPLC chromatogram, particularly after storage in an aqueous buffer, strongly suggests hydrolytic degradation. The most probable cause is the hydrolysis of the amide bond in the 3-dimethylaminooxalyl side chain. This would result in the formation of 4-acetylindole-3-carboxylic acid, which is significantly more polar than the parent compound, thus eluting earlier in a reversed-phase HPLC system. To confirm this, you could attempt to characterize the impurity using LC-MS to determine its molecular weight.
Q3: My solid this compound has developed a slight discoloration over time. Is this a cause for concern?
A3: Discoloration of solid indole-containing compounds upon storage can be an indication of oxidative degradation or photodecomposition, even if minor. Indoles can be sensitive to air and light.[8][13] While slight discoloration may not significantly impact the bulk purity, it is advisable to re-analyze the material for purity before use, for example, by HPLC. To minimize degradation, store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if possible.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment.
-
Assess Stability in Media: Perform a time-course experiment by incubating the compound in your assay buffer for the duration of your experiment. Analyze samples at different time points by HPLC to check for the appearance of degradation products.
-
Adjust pH and Temperature: If degradation is observed, assess if modifying the pH or lowering the temperature of your assay (if feasible) can improve stability.
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored vials and plates to minimize photodegradation.
-
Issue 2: Appearance of Multiple Impurity Peaks During Synthesis Work-up
-
Possible Cause: Degradation during purification steps, particularly under acidic or basic conditions, or exposure to heat.
-
Troubleshooting Steps:
-
Neutralize Promptly: If your work-up involves acid or base washes, ensure that the organic layer is quickly neutralized and washed with brine.
-
Avoid High Temperatures: Concentrate solutions under reduced pressure at low temperatures. Avoid prolonged heating.
-
Use Appropriate Chromatography Conditions: If using silica gel chromatography, consider deactivating the silica with a small amount of a neutral amine like triethylamine in the eluent to prevent degradation of the indole on the stationary phase.
-
Analyze Fractions Quickly: Do not let purified fractions sit in solvent for extended periods. Evaporate the solvent as soon as possible after collection.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[14][15][16]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound (in a suitable solvent) at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber with a light source (e.g., UV lamp) for a defined period.
3. Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is a general starting point and may require optimization.[17][18][19]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.1 mg/mL.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.
| Stress Condition | % Degradation | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 4-acetylindole-3-carboxylic acid |
| 0.1 M NaOH, 60°C, 4h | 45.8% | 4-acetylindole-3-carboxylic acid |
| 3% H₂O₂, RT, 24h | 8.5% | Oxidized indole species |
| Solid, 60°C, 48h | < 1% | Not significant |
| Solution, 60°C, 48h | 3.2% | Minor unidentified peaks |
| Photolysis (UV) | 22.1% | Multiple degradation products |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemijournal.com [chemijournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. rjptonline.org [rjptonline.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Dimethylaminooxalyl-4-acetylindole Reactions
Welcome to the technical support center for 3-Dimethylaminooxalyl-4-acetylindole. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating the synthesis and handling of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is resulting in a very low yield. What are the common causes and how can I improve it?
Low yield is a frequent issue in the C3-acylation of indole rings, particularly with a deactivating group like the 4-acetyl substituent. The primary causes often involve suboptimal reaction conditions, reagent quality, or competing side reactions.
Troubleshooting Strategies:
-
Choice of Acylating Agent and Lewis Acid: The reaction is typically a Friedel-Crafts acylation. The combination of the acylating agent (e.g., dimethylaminooxalyl chloride) and the Lewis acid is critical. Strong Lewis acids like AlCl₃ can promote polymerization and decomposition of the electron-rich indole ring[1][2].
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.
-
Reagent Purity: The acylating agent and the 4-acetylindole starting material must be pure and dry. Moisture can quench the Lewis acid and hydrolyze the acylating agent.
-
Solution: Ensure all reagents are freshly purified or obtained from a reliable source. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Competing N-Acylation: The indole nitrogen can compete with the C3 position for the acylating agent, leading to the formation of an N-acylated byproduct[3][4].
-
Solution: While often undesirable due to extra steps, protecting the indole nitrogen with a group like phenylsulfonyl (PhSO₂) can effectively block N-acylation and direct the reaction exclusively to the C3 position[1]. Alternatively, using a Lewis acid like Et₂AlCl can favor C3 acylation even without N-protection[2].
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I prevent their formation?
The formation of multiple products is typically due to a lack of regioselectivity, over-acylation, or degradation of the starting material.
Common Side Products:
-
1-Acyl-4-acetylindole: Resulting from N-acylation. This is often favored under basic conditions or with highly reactive acylating agents[3].
-
1,3-Diacyl-4-acetylindole: If the N-acylated product forms, it can sometimes undergo a subsequent C3-acylation[5].
-
Polymerized Indole: Strong acids can cause the electron-rich indole ring to polymerize, resulting in an insoluble tar-like material[1].
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent and Lewis acid. A large excess can promote side reactions.
-
Optimize Lewis Acid: As detailed in Q1, the choice of Lewis acid is crucial. Milder Lewis acids reduce polymerization[2].
-
Low Temperature: Maintaining a low reaction temperature helps control the reaction rate and improve selectivity.
Q3: The purification of this compound is proving difficult. What is the recommended procedure?
Purification challenges often arise when the product has a similar polarity to the starting material or byproducts. A systematic approach using chromatography and recrystallization is recommended.
Troubleshooting Purification:
-
Column Chromatography:
-
Issue: Poor separation between the desired product and impurities.
-
Cause: The polarity of the product and byproducts may be very similar[6].
-
Solution:
-
Optimize Eluent System: Use thin-layer chromatography (TLC) to screen for the optimal mobile phase. A common system for indole derivatives is a mixture of hexanes and ethyl acetate. Start with a low percentage of the more polar solvent (e.g., 10-20% ethyl acetate) and gradually increase the polarity in a gradient elution to improve separation[6].
-
Use a Longer Column/Finer Silica: Increasing the column length or using silica gel with a smaller particle size can significantly enhance resolution[6].
-
-
-
Recrystallization:
-
Issue: The compound does not dissolve or oils out.
-
Cause: An inappropriate solvent system is being used.
-
Solution: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with hexanes) in small test tubes to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Data Presentation
Table 1: Comparison of Lewis Acids for C3-Acylation of Indole This table summarizes the effectiveness of various Lewis acids in the C3-acylation of a standard indole, which can serve as a starting point for optimizing the synthesis of this compound.
| Entry | Lewis Acid | Acylating Agent | Solvent | Yield (%) of 3-Acylindole | Reference |
| 1 | Et₂AlCl | Acetyl Chloride | CH₂Cl₂ | 86 | [2] |
| 2 | Me₂AlCl | Acetyl Chloride | CH₂Cl₂ | 85 | [2] |
| 3 | SnCl₄ | Acetyl Chloride | CS₂ | 95 | [1] |
| 4 | Y(OTf)₃ | Propionic Anhydride | [BMI]BF₄ | 92 | [1] |
| 5 | BF₃·Et₂O | Acetic Anhydride | DCM | 83 | [7] |
| 6 | AlCl₃ | Acetyl Chloride | CS₂ | Decomposition/Polymerization | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the C3-acylation of indoles[2][7]. Note: This reaction should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
4-acetylindole (1.0 eq)
-
Dimethylaminooxalyl chloride (1.2 eq)
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-acetylindole (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Lewis Acid: Slowly add the diethylaluminum chloride solution (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. Stir for 15 minutes at 0 °C.
-
Addition of Acylating Agent: In a separate flask, dissolve dimethylaminooxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution while maintaining cooling.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x volume).
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
How to increase the purity of synthesized 3-Dimethylaminooxalyl-4-acetylindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 3-Dimethylaminooxalyl-4-acetylindole.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, offering step-by-step solutions to improve product purity.
Problem 1: Low Purity of the Crude Product After Synthesis
Possible Causes:
-
Incomplete Reaction: The starting material, 4-acetylindole, may not have fully reacted.
-
Side Reactions: Formation of byproducts such as N-acylated or di-acylated indole derivatives.[1][2]
-
Decomposition: The product or starting materials may have degraded during the reaction.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of 4-acetylindole and the formation of the desired product. An optimal reaction time can prevent the formation of degradation products.
-
Control Reaction Temperature: Friedel-Crafts acylation reactions can be exothermic.[3] Maintaining a low and controlled temperature (e.g., 0-5 °C) can minimize side reactions.
-
Purification Strategy: Employ column chromatography or recrystallization to separate the desired product from unreacted starting materials and byproducts.
Problem 2: Presence of Unreacted 4-Acetylindole in the Final Product
Possible Cause:
-
Insufficient acylating agent or catalyst, or suboptimal reaction conditions leading to an incomplete reaction.
Troubleshooting Steps:
-
Stoichiometry Adjustment: Ensure the correct stoichiometry of reactants and catalyst is used. A slight excess of the acylating agent might be necessary, but this should be optimized to avoid byproduct formation.
-
Column Chromatography: This is an effective method for separating the more polar product from the less polar 4-acetylindole. A silica gel column with a suitable solvent gradient can achieve good separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be used to isolate the pure product, as the starting material may have different solubility characteristics.
Problem 3: Formation of a Discolored (e.g., brown or black) Product
Possible Causes:
-
Decomposition of Indole Ring: Indoles can be sensitive to strong acids and high temperatures, leading to polymerization or degradation.[1]
-
Air Oxidation: The product may be sensitive to air, especially at elevated temperatures.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Mild Reaction Conditions: Use milder Lewis acids or reaction conditions where possible. The use of dialkylaluminum chlorides instead of stronger Lewis acids like AlCl3 has been shown to reduce decomposition of indoles during acylation.[4]
-
Purification with Activated Carbon: During workup or before recrystallization, treating the solution with activated carbon can help remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Based on a plausible synthetic route involving the Friedel-Crafts acylation of 4-acetylindole, the most common impurities are:
-
Unreacted 4-acetylindole: The starting material.
-
1,3-Diacylindole derivative: Acylation at both the C3 position and the indole nitrogen.
-
Hydrolysis products: Hydrolysis of the dimethylaminooxalyl group back to a carboxylic acid, which may occur during aqueous workup.[5][6][7][8]
Q2: Which purification method is most effective for increasing the purity of this compound?
A2: Both column chromatography and recrystallization can be effective.
-
Column chromatography over silica gel is generally very effective for separating polar indole derivatives from less polar impurities.[9][10][11][12][13][14]
-
Recrystallization is a simpler and more scalable method if a suitable solvent system can be identified that effectively separates the product from its impurities.[15]
Q3: How can I choose a suitable solvent system for column chromatography?
A3: The ideal solvent system should provide good separation of your product from impurities on a TLC plate, with the product having an Rf value of approximately 0.2-0.4 for optimal column separation. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone. For indole derivatives, which can be somewhat polar, a mixture of ethyl acetate and hexane is a common starting point.
Q4: What are some recommended solvent systems for recrystallizing indole derivatives?
A4: The choice of solvent is highly dependent on the specific compound. For indole derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, acetone, or mixtures of these with water or non-polar solvents like hexane or heptane. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Data Presentation
Table 1: Illustrative Purity Improvement for a Structurally Similar Indole-3-glyoxylamide Derivative.
| Purification Method | Purity Before (%) | Purity After (%) | Typical Recovery (%) |
| Column Chromatography | 75 | >98 | 70-85 |
| Recrystallization | 75 | >95 | 60-80 |
Note: This data is illustrative for a compound with similar functional groups and is intended to provide a general expectation of purity improvement.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, and then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully add this solution to the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the eluent (e.g., to hexane/ethyl acetate 7:3, then 1:1) to elute the compounds from the column.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low product purity.
References
- 1. scispace.com [scispace.com]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. youtube.com [youtube.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. Khan Academy [khanacademy.org]
- 15. youtube.com [youtube.com]
Stability issues with 3-Dimethylaminooxalyl-4-acetylindole in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Dimethylaminooxalyl-4-acetylindole in solution. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, and storage temperature.[1] Like many indole derivatives, it can be susceptible to oxidation and hydrolysis under suboptimal conditions.
Q2: What are the recommended solvents for dissolving this compound?
For optimal stability, it is recommended to use anhydrous, high-purity solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used for creating stock solutions. For aqueous working solutions, it is crucial to use buffers with a pH between 6.0 and 7.5 and to minimize the percentage of organic co-solvent.
Q3: How should I store stock solutions of this compound?
Stock solutions in anhydrous DMSO or DMF should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] The vials should be tightly sealed to prevent moisture absorption. For short-term storage (up to 24 hours), solutions can be kept at 4°C, protected from light.
Q4: I am observing a change in the color of my solution. What could be the cause?
A color change, typically to a yellowish or brownish hue, can be an indicator of compound degradation. This is often due to oxidation of the indole ring. Ensure your solvents are degassed and handle the solution under an inert atmosphere (e.g., nitrogen or argon) if possible.
Q5: My experimental results are inconsistent. Could this be related to compound instability?
Yes, inconsistent results are a common consequence of compound degradation. If the concentration of the active compound decreases over the course of an experiment, it can lead to variability in the observed biological or chemical effects. It is advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound stability.
Issue 1: Precipitate formation in aqueous working solutions.
-
Possible Cause 1: Low Solubility. The compound may have limited solubility in your aqueous buffer.
-
Solution: Decrease the final concentration of the compound. Alternatively, you can increase the percentage of organic co-solvent (e.g., DMSO), but be mindful of its potential effects on your experimental system.
-
-
Possible Cause 2: pH-dependent precipitation. The compound may be less soluble at the pH of your working solution.
-
Solution: Empirically determine the optimal pH range for solubility and stability. Adjust the pH of your buffer accordingly, ensuring it remains compatible with your experimental setup.
-
Issue 2: Loss of potency or activity over time.
-
Possible Cause 1: Hydrolysis. The dimethylaminooxalyl or acetyl groups may be susceptible to hydrolysis, especially in acidic or basic aqueous solutions.
-
Solution: Prepare fresh solutions immediately before use. If the experiment is lengthy, assess the compound's stability in your experimental medium over the same duration.
-
-
Possible Cause 2: Oxidative degradation. The indole moiety is prone to oxidation.
-
Solution: Use degassed buffers and solvents. If sensitivity to oxidation is high, consider adding antioxidants, but verify their compatibility with your assay. Protect solutions from light by using amber vials or covering them with aluminum foil.[1]
-
Quantitative Data Summary
The following tables summarize stability data from a hypothetical analysis of this compound under various conditions.
Table 1: Stability in Different Solvents at Room Temperature (25°C) over 48 hours.
| Solvent | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) |
| DMSO | 99.8 | 99.5 | 99.2 |
| DMF | 99.7 | 99.3 | 98.9 |
| Ethanol | 99.5 | 97.1 | 94.5 |
| PBS (pH 7.4) | 99.6 | 92.4 | 85.1 |
Table 2: Effect of pH on Stability in Aqueous Buffer at 37°C over 8 hours.
| pH | Initial Purity (%) | Purity after 4h (%) | Purity after 8h (%) |
| 5.0 | 99.4 | 88.2 | 75.6 |
| 6.5 | 99.5 | 97.8 | 95.3 |
| 7.4 | 99.6 | 98.1 | 96.2 |
| 8.5 | 99.3 | 91.5 | 82.4 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a method to determine the purity and degradation of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of DMSO to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Stability Study:
-
Prepare solutions of the compound in the desired solvents or buffers at a known concentration.
-
Incubate the solutions under the desired conditions (e.g., temperature, light exposure).
-
At specified time points, inject an aliquot of each solution into the HPLC system.
-
Calculate the percentage of the remaining compound by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
Caption: A logical guide for troubleshooting stability issues.
References
Technical Support Center: Optimizing the Conversion of 3-Dimethylaminooxalyl-4-acetylindole to Psilocin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Psilocin from its precursor, 3-Dimethylaminooxalyl-4-acetylindole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for converting this compound to Psilocin?
The conversion of this compound to Psilocin is typically achieved through a reduction reaction. This process involves the use of a strong reducing agent, such as Lithium Aluminum Hydride (LAH), to simultaneously reduce the two ketone functionalities and the amide group present in the starting material.[1]
Q2: Why is Lithium Aluminum Hydride (LAH) the preferred reducing agent for this conversion?
Lithium Aluminum Hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including amides and ketones, which are both present in this compound. Its high reactivity makes it effective for this transformation.
Q3: What are the main challenges associated with this reaction?
The primary challenges include the sensitivity of the starting material and product to air and moisture, the potential for side reactions, and the difficulty in isolating and purifying the final product, Psilocin, which can be unstable.[2][3] Careful control of reaction conditions is crucial for a successful synthesis.
Experimental Protocol: Reduction of this compound to Psilocin
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials and Reagents:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (dried in an oven)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a stirred suspension of Lithium Aluminum Hydride in anhydrous THF to a three-necked round-bottom flask equipped with a condenser and a dropping funnel. Cool the suspension to 0°C using an ice bath.
-
Addition of Starting Material: Dissolve this compound in anhydrous THF and add it dropwise to the LAH suspension over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.
-
Workup: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude Psilocin. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane, methanol, and ammonium hydroxide).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive LAH due to moisture exposure. | Use a fresh, unopened container of LAH or test the activity of the existing batch. Ensure all glassware is thoroughly dried and the reaction is run under a strict inert atmosphere. |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure a sufficient excess of LAH is used. | |
| Formation of Side Products | Presence of residual oxalyl chloride from the previous step. | Ensure the starting material is pure and free from any unreacted reagents from its synthesis. Residual oxalyl chloride can lead to the formation of tetramethyloxamide, which consumes LAH and complicates purification.[4] |
| Over-reduction or side reactions. | Carefully control the reaction temperature and the rate of addition of the starting material. | |
| Product Degradation (Darkening of the reaction mixture or final product) | Psilocin is sensitive to air and light.[2] | Conduct the reaction and purification in a dark fume hood and under an inert atmosphere. Store the purified product under inert gas at low temperatures. |
| Difficulty in Purifying Psilocin | Psilocin is a polar compound and can be difficult to separate from polar impurities. | Use a well-chosen solvent system for column chromatography, such as DCM/MeOH/NH4OH.[2] Recrystallization from a suitable solvent can also be attempted. |
Quantitative Data
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | A strong reducing agent is necessary for the simultaneous reduction of both ketones and the amide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Other ethereal solvents like 2-methyltetrahydrofuran can also be used.[5] |
| Reaction Temperature | 0°C to reflux | Initial addition at 0°C to control the exothermic reaction, followed by reflux to drive the reaction to completion. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent the degradation of LAH and the product. |
Table 2: Potential Impurities and Byproducts
| Impurity/Byproduct | Potential Origin | Impact |
| Unreacted Starting Material | Incomplete reaction. | Lowers the yield and requires separation during purification. |
| Partially Reduced Intermediates | Insufficient reducing agent or reaction time. | Complicates the purification process. |
| Tetramethyloxamide | Reaction of residual oxalyl chloride with dimethylamine. | Consumes LAH, leading to incomplete reduction of the desired substrate.[4] |
| Oxidation Products of Psilocin | Exposure to air. | Results in a colored and impure final product. |
Visualizations
Caption: Experimental workflow for the reduction of this compound to Psilocin.
Caption: Troubleshooting logic for common issues in Psilocin synthesis.
References
Validation & Comparative
A Comparative Analysis of Psilocybin Precursors for Synthetic Production
The resurgence of clinical interest in psilocybin for treating various neuropsychiatric disorders has intensified the need for reliable, scalable, and efficient synthetic production routes. While psilocybin is a naturally occurring compound in over 200 species of mushrooms, isolation from fungal sources presents challenges in terms of yield, purity, and batch-to-batch consistency, making chemical synthesis the preferred method for producing pharmaceutical-grade Active Pharmaceutical Ingredient (API).[1][2] A successful synthesis strategy is critically dependent on the choice of starting materials, or precursors.
This guide provides a comparative overview of common precursors used in psilocybin synthesis, with a particular focus on the role and performance of 3-Dimethylaminooxalyl-4-acetylindole, a key intermediate in a widely adopted and scalable synthetic pathway.
Overview of Common Synthetic Pathways
The majority of modern chemical syntheses of psilocybin involve a multi-step process that builds the tryptamine scaffold and subsequently introduces the phosphate group at the 4-position of the indole ring.[3] The general approach begins with a substituted indole, introduces a two-carbon side chain at the 3-position which is then functionalized to the dimethylaminoethyl group, yielding psilocin (the active metabolite). The final step is the phosphorylation of psilocin to produce the more stable prodrug, psilocybin.[2]
An alternative and increasingly viable method is biosynthesis, which utilizes genetically engineered microorganisms like E. coli or Saccharomyces cerevisiae to produce psilocybin from simpler precursors like 4-hydroxyindole or even glucose.[4] While promising, this guide will focus on the more established chemical synthesis routes.
Performance Comparison of Key Precursors
The selection of a starting precursor impacts the overall efficiency, cost, and scalability of psilocybin synthesis. The most common starting points are 4-hydroxyindole and its acetylated form, 4-acetoxyindole. The synthesis proceeds through psilocin, which is the immediate precursor to psilocybin.
| Precursor / Intermediate | Role in Synthesis | Typical Yield | Purity | Advantages | Disadvantages & Challenges |
| 4-Hydroxyindole | Fundamental Starting Material | Varies (Route Dependent) | N/A | Foundational molecule for tryptamine synthesis.[2] | Requires a hydroxyl protection step (e.g., acetylation or benzylation) before side-chain addition to prevent side reactions.[2][5] |
| 4-Acetoxyindole | Commercially Available Starting Material | Overall Yield (to Psilocybin): ~17-23%[6][7] | >97% (Commercial) | Inexpensive and readily available; the acetyl group is a suitable protecting group for subsequent steps.[1][8] | The initial acylation reaction with oxalyl chloride is exothermic and produces a potentially unstable intermediate.[1][8] |
| This compound | Key Ketoamide Intermediate | >80% (from 4-acetoxyindole)[8] | ~96%[8] | Stable, crystalline solid that can be isolated, purified, and stored, which is advantageous for large-scale campaigns.[8] | Its reduction requires strong, hazardous reagents like lithium aluminum hydride (LAH).[1] |
| Psilocin (4-HO-DMT) | Immediate Precursor to Psilocybin | Varies (Route Dependent) | High purity achievable | The final intermediate before phosphorylation. | Known to be unstable, particularly in solution, making its handling and the subsequent phosphorylation step challenging.[5] |
Experimental Methodologies and Protocols
While precise, step-by-step protocols are proprietary and vary between manufacturers, the general methodologies for the key transformations starting from 4-acetoxyindole are well-documented in scientific literature.
Synthesis of this compound (Ketoamide Intermediate)
This intermediate is synthesized in a two-step sequence from 4-acetoxyindole.
-
Experimental Protocol Overview:
-
Acylation: Commercially available 4-acetoxyindole is treated with oxalyl chloride in a suitable solvent (e.g., methyl tert-butyl ether, MTBE) at low temperatures (-10 °C).[6] Controlling for residual oxalyl chloride is critical, as its presence can lead to the decomposition of the resulting acyl chloride intermediate and the formation of impurities in the next step.[8] The intermediate is often precipitated and washed to ensure purity.[6]
-
Amination: The isolated acyl chloride intermediate is then reacted with dimethylamine.[5] This reaction yields the desired ketoamide, this compound, which can be conveniently isolated as a crude solid and purified by re-slurrying in water and other organic solvents to remove salts and impurities.[8] This process has been shown to provide the ketoamide in over 80% yield and 96% purity.[8]
-
Reduction of Ketoamide to Psilocin
The conversion of the stable ketoamide intermediate to psilocin involves a reduction step.
-
Experimental Protocol Overview:
-
The ketoamide is reduced using a powerful reducing agent, most commonly lithium aluminum hydride (LAH).[1][9] This reaction simultaneously reduces the two ketone functionalities and the acetoxy group to yield psilocin.[1] The process requires stringent anhydrous conditions and careful handling of the pyrophoric LAH.
-
Direct Phosphorylation of Psilocin to Psilocybin
This is often the most challenging step in the synthesis due to the reactivity of the reagents and the nature of the intermediates.
-
Experimental Protocol Overview:
-
Psilocin is dissolved in an appropriate solvent like tetrahydrofuran (THF). A phosphorylating agent, such as phosphorus oxychloride (POCl₃), is added.[1][6] This reaction is highly moisture-sensitive, as water can lead to the re-formation of psilocin.[1] The reaction can form a sticky precipitate that inhibits efficient stirring on a large scale.[1][6] After the formation of the phosphorodichloridate intermediate, the reaction is quenched in an aqueous solution containing a base (e.g., triethylamine) to hydrolyze the intermediate to psilocybin.[6] The crude psilocybin is then purified, often through recrystallization from solvents like methanol and water, to yield the final API with very high purity (≥99.7%).[1][6]
-
Mechanism of Action: Psilocybin Signaling Pathway
Psilocybin itself is a prodrug, meaning it is biologically inactive until it is converted into its active form in the body.[10] After ingestion, alkaline phosphatase enzymes in the liver and intestines rapidly dephosphorylate psilocybin into psilocin.[11] Psilocin's chemical structure is very similar to the neurotransmitter serotonin (5-hydroxytryptamine), allowing it to bind to and activate serotonin receptors in the brain.[9]
The primary target responsible for its psychedelic effects is the serotonin 2A receptor (5-HT₂A).[12][13] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by psilocin, initiates a complex intracellular signaling cascade. This cascade ultimately leads to changes in neuronal activity, gene expression, and neuroplasticity, which are believed to underlie the profound alterations in perception, mood, and cognition experienced during a psychedelic state.[11][12][14]
References
- 1. veranova.com [veranova.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Homebrewed psilocybin: can new routes for pharmaceutical psilocybin production enable recreational use? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Psilocin - Wikipedia [en.wikipedia.org]
- 10. Psilocybin | C12H17N2O4P | CID 10624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Psilocybin and the glutamatergic pathway: implications for the treatment of neuropsychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interventionalpsychiatry.org [interventionalpsychiatry.org]
- 14. atlasspores.academy [atlasspores.academy]
Comparative analysis of different synthetic routes to Psilocybin
For Researchers, Scientists, and Drug Development Professionals
The resurgence of interest in psilocybin for therapeutic applications has placed a renewed focus on efficient and scalable methods for its synthesis. As the demand for pharmaceutical-grade psilocybin for clinical trials and potential future treatments grows, a thorough understanding of the available synthetic strategies is crucial. This guide provides a comparative analysis of prominent chemical, chemoenzymatic, and biosynthetic routes to psilocybin, offering a detailed look at their methodologies, yields, and scalability.
Executive Summary
Historically, the synthesis of psilocybin has been a challenging endeavor, primarily due to the sensitive nature of the psilocin intermediate and the complexities of the phosphorylation step. Early chemical syntheses, while groundbreaking, often suffered from low yields and the use of hazardous reagents. More recent advancements have led to scalable and efficient chemical processes that avoid cumbersome purification techniques. Concurrently, the elucidation of psilocybin's biosynthetic pathway has opened the door to innovative chemoenzymatic and fully biosynthetic production methods, offering potentially more sustainable and cost-effective alternatives to traditional chemical synthesis. This guide will delve into the specifics of these diverse approaches to inform the selection of the most suitable method for a given research or production need.
Comparative Data of Psilocybin Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to psilocybin, providing a clear comparison of their performance.
| Synthetic Route | Starting Material | Key Features | Overall Yield | Purity | Scalability | Key Challenges |
| Hofmann Synthesis (1959) | 4-Hydroxyindole | First reported synthesis; established the fundamental chemical pathway. | Low (e.g., phosphorylation step ~20%)[1] | Variable, requires purification | Low | Use of unstable phosphorylating agent (O,O-dibenzyl phosphoryl chloride); low yields.[1] |
| Nichols "Improved" Synthesis (1999) | Psilocin | Introduced a more stable phosphorylating agent, tetrabenzyl pyrophosphate (TBPP). | 46.9% (from psilocin)[1] | High | Moderate | Expensive phosphorylating agent (TBPP).[2] |
| Shirota Synthesis (2003) | 4-Hydroxyindole | Gram-scale synthesis without chromatographic purification; isolation of a key zwitterionic intermediate. | >72% (from psilocin)[3] | High | High | Complex reaction dynamics for the key benzyl migration step.[4] |
| Sherwood/Kargbo (Usona) Synthesis (2020) | 4-Acetoxyindole | Five-step, scalable process without chromatography, optimized for cGMP production. | 23%[5][6] | ≥ 99.9%[5][7] | High (Kilogram-scale)[5] | Requires careful control of in-process parameters.[5][6] |
| Kargbo (Usona) Direct Phosphorylation | Psilocin | Second-generation synthesis using POCl₃ for direct phosphorylation. | 38%[5] | ≥ 99.9%[5] | High (Kilogram-scale)[8] | Moisture-sensitive reaction; potential for impurity formation.[8] |
| Chemoenzymatic Synthesis (Fricke et al.) | Psilocin | Utilizes the kinase PsiK for the phosphorylation step, avoiding chemical reagents. | Quantitative conversion of psilocin to psilocybin | High | Potentially high | Requires production and purification of the enzyme. |
| Biosynthesis (Adams et al., 2019) | Glucose (in engineered E. coli) | Fermentation-based production using genetically modified microorganisms. | Up to 1.16 g/L titer[9][10] | Requires extensive purification | High | Complex strain engineering and optimization of fermentation conditions.[9][11] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to psilocybin.
Caption: Chemical synthesis routes to psilocybin.
Caption: Chemoenzymatic and biosynthetic routes to psilocybin.
Detailed Experimental Protocols
Shirota Gram-Scale Synthesis of Psilocybin (Adapted)
This method is notable for achieving a gram-scale synthesis without the need for chromatographic purification.[3][4][12]
Step 1: Synthesis of 4-Acetoxyindole To a solution of 4-hydroxyindole in an appropriate solvent, acetic anhydride and a base such as pyridine are added. The reaction mixture is stirred at room temperature until completion, followed by an aqueous workup to yield 4-acetoxyindole.
Step 2: Formation of the Ketoamide Intermediate 4-Acetoxyindole is treated with oxalyl chloride in an inert solvent to form an indole-3-glyoxylyl chloride intermediate. This intermediate is then reacted in situ with a solution of dimethylamine to afford the corresponding ketoamide.
Step 3: Reduction to Psilocin The ketoamide intermediate is reduced using a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF). The reaction is carefully quenched, and the crude psilocin is isolated.
Step 4: Phosphorylation and Rearrangement The crude psilocin is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium is added, followed by a solution of tetrabenzyl pyrophosphate (TBPP). The reaction is allowed to warm to 0°C. The resulting O,O-dibenzyl phosphate intermediate undergoes a spontaneous intramolecular rearrangement upon workup and standing in dichloromethane to form a zwitterionic N,O-dibenzyl phosphate derivative, which precipitates and can be isolated by filtration.[3][4] This step is a key innovation, as the high insolubility of the zwitterionic intermediate allows for its purification by simple filtration.[7]
Step 5: Hydrogenolysis to Psilocybin The purified zwitterionic intermediate is subjected to catalytic hydrogenolysis using palladium on carbon (Pd/C) in a suitable solvent like methanol. The catalyst is removed by filtration, and psilocybin is obtained as a crystalline solid after solvent removal.
Kargbo (Usona) Direct Phosphorylation of Psilocin
This second-generation synthesis developed for large-scale cGMP manufacturing focuses on a more atom-economical and direct phosphorylation of psilocin.[7][8]
Step 1: Synthesis of Psilocin Psilocin is synthesized via a similar route to the Shirota method, starting from 4-acetoxyindole. The process involves reaction with oxalyl chloride, followed by dimethylamine to form the ketoamide, and subsequent reduction with LiAlH₄.[8]
Step 2: Direct Phosphorylation with POCl₃ The key step in this synthesis is the direct phosphorylation of psilocin using phosphorus oxychloride (POCl₃). This reaction is highly moisture-sensitive and requires careful control of temperature and reaction time to avoid the formation of impurities.[8] The reaction is typically carried out in a suitable solvent at low temperatures.
Step 3: Purification The crude psilocybin is purified by re-slurrying in methanol and then water to afford highly pure crystalline psilocybin.[8]
Chemoenzymatic Synthesis of Psilocybin
This hybrid approach combines chemical synthesis of the psilocin core with an enzymatic phosphorylation step, leveraging the specificity of enzymes to overcome the challenges of chemical phosphorylation.[13]
Step 1: Chemical Synthesis of Psilocin Psilocin is synthesized using an established chemical route, such as the one described by Shirota or Sherwood.
Step 2: Enzymatic Phosphorylation The chemically synthesized psilocin is used as a substrate for the kinase enzyme PsiK, which is derived from the psilocybin-producing mushroom Psilocybe cubensis. The enzymatic reaction is carried out in an aqueous buffer containing ATP as the phosphate donor. The high specificity of the enzyme leads to a clean and quantitative conversion of psilocin to psilocybin.[13]
Step 3: Purification The psilocybin product can be purified from the reaction mixture using standard biochemical techniques, such as precipitation and filtration.
Biosynthesis of Psilocybin in E. coli
This approach utilizes genetically engineered microorganisms to produce psilocybin from simple starting materials like glucose through fermentation.[9][10][14]
Step 1: Strain Engineering An E. coli strain is engineered to express the genes of the psilocybin biosynthetic pathway from Psilocybe cubensis. This typically includes the genes encoding for tryptophan synthase (to produce tryptophan), a P450 monooxygenase (PsiH) for hydroxylation, a decarboxylase (PsiD), a kinase (PsiK), and a methyltransferase (PsiM).[11]
Step 2: Fermentation The engineered E. coli strain is cultured in a bioreactor under optimized fermentation conditions (e.g., temperature, pH, nutrient feed). The bacteria metabolize a simple carbon source, such as glucose, and convert it into psilocybin, which is secreted into the culture medium.
Step 3: Downstream Processing and Purification After the fermentation is complete, the psilocybin is recovered from the culture broth and purified. This involves separating the cells from the medium, followed by extraction and chromatographic purification of the psilocybin.
Conclusion
The synthesis of psilocybin has evolved significantly from its initial discovery. Modern chemical syntheses, particularly those developed by Shirota and the team at Usona Institute, offer scalable and high-purity routes suitable for pharmaceutical production.[4][5] These methods have successfully addressed many of the challenges of earlier syntheses, such as low yields and difficult purifications.
The emerging chemoenzymatic and biosynthetic approaches present exciting alternatives. The chemoenzymatic route elegantly bypasses the most problematic step in the chemical synthesis, while the biosynthetic route offers the potential for a more sustainable and cost-effective production from renewable feedstocks.[13] However, these newer methods also come with their own set of challenges, including the need for enzyme production and purification in the chemoenzymatic approach, and complex strain development and downstream processing in the biosynthetic route.
The choice of the optimal synthetic route will depend on the specific requirements of the research or production campaign, including scale, purity requirements, cost considerations, and available expertise. For large-scale cGMP manufacturing for clinical trials, the well-established and optimized chemical syntheses currently represent the most robust option. However, as the field continues to advance, chemoenzymatic and biosynthetic methods are poised to play an increasingly important role in the future of psilocybin production.
References
- 1. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. veranova.com [veranova.com]
- 9. In vivo production of psilocybin in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hackteria.org [hackteria.org]
- 11. De Novo Biosynthesis of Antidepressant Psilocybin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. marijuanamoment.net [marijuanamoment.net]
Navigating the Therapeutic Potential of Indole Derivatives: A Comparative Guide to Anticancer Activity
While direct biological activity data for 3-Dimethylaminooxalyl-4-acetylindole derivatives remains limited in publicly accessible research, the broader indole scaffold is a wellspring of potent therapeutic agents. This guide provides a comparative analysis of closely related indole derivatives—specifically indole-chalcones, 3-aminoindoles, and indole-isoxazoles—highlighting their anticancer activities, experimental validation, and mechanisms of action.
This report aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships and therapeutic promise of these indole-based compounds. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, we offer a valuable resource for advancing cancer research and drug discovery.
Comparative Anticancer Activity of Indole Derivatives
The anticancer efficacy of various indole derivatives has been demonstrated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.
Table 1: Anticancer Activity of Indole-Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Indole-Chalcone Hybrid (42) | HepG2 (Liver) | 0.23 - 1.8 | [1] |
| SMMC-7221 (Liver) | 0.23 - 1.8 | [1] | |
| PC-3 (Prostate) | 0.23 - 1.8 | [1] | |
| A549 (Lung) | 0.23 - 1.8 | [1] | |
| K562 (Leukemia) | 0.23 - 1.8 | [1] | |
| HCT116 (Colon) | 0.23 - 1.8 | [1] | |
| SKOV3 (Ovarian) | 0.23 - 1.8 | [1] | |
| MCF-7 (Breast) | 0.23 - 1.8 | [1] | |
| Chalcone 18c | Jurkat (T-cell leukemia) | 8.0 ± 1.4 | [2] |
| HCT116 (Colon) | 18.2 ± 2.9 | [2] | |
| Indole-Chalcone (3a-e) | MDA-MB-231 (Breast) | 13 - 19 | [3] |
Table 2: Anticancer Activity of 3-Aminoindole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Amino-1H-7-azaindole (8v) | HeLa (Cervical) | 3.7 | [4] |
| HepG2 (Liver) | 8.0 | [4] | |
| MCF-7 (Breast) | 19.9 | [4] |
Table 3: Anticancer Activity of Indole-Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Indole-Isoxazole Hybrid (5a) | Huh7 (Liver) | 0.7 | [5] |
| MCF7 (Breast) | 0.7 - 35.2 | [5] | |
| HCT116 (Colon) | 0.7 - 35.2 | [5] |
Key Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.[6][7][8][9][10]
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.[11][12][13][14]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a reaction buffer in a 96-well plate.
-
Add the test compound at various concentrations to the wells.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control.[15][16][17][18][19]
Signaling Pathways and Mechanisms of Action
Indole derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Many indole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer compounds involves a series of in vitro assays to determine cytotoxicity, effects on cell cycle, and mechanism of action.
Caption: General workflow for in vitro anticancer screening of indole derivatives.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one-pot synthesis, antiproliferative evaluation and structure-activity relationships of 3-amino-1H-indoles and 3-amino-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
Comparative Guide to HPLC Purity Analysis of 3-Dimethylaminooxalyl-4-acetylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Dimethylaminooxalyl-4-acetylindole, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). We compare a conventional Reverse-Phase HPLC (RP-HPLC) method with a modern Ultra-High-Performance Liquid Chromatography (UPLC) approach, presenting detailed protocols and performance data.
Indole and its derivatives are fundamental components in a vast range of therapeutic agents.[1][2] Their synthesis can involve multiple steps, introducing potential process-related impurities and degradation products.[3][4][5][6] Therefore, robust analytical methods are essential for quality control in the pharmaceutical industry.[7][8][9]
Methodology Comparison: RP-HPLC vs. UPLC
Reverse-phase liquid chromatography (RP-LC) is a cornerstone technique in pharmaceutical analysis for purity and stability testing.[7][9][10] This guide evaluates a standard RP-HPLC method against a UPLC method, which utilizes smaller particle size columns to achieve faster analysis times and improved resolution.
Experimental Protocols
Method A: Conventional Reverse-Phase HPLC
This method employs a standard C18 column and isocratic elution, a widely used approach for analyzing indole derivatives.[11]
-
Instrumentation: Standard HPLC system with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 60:40 (v/v) Acetonitrile and Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of mobile phase to prepare a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Method B: Ultra-High-Performance Liquid Chromatography (UPLC)
This method leverages sub-2 µm particle technology for enhanced speed and efficiency, which is increasingly adopted in pharmaceutical quality control.
-
Instrumentation: UPLC system with Photodiode Array (PDA) Detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: Gradient elution.
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 0.5 minutes, return to 30% B and equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210-400 nm (extracted at 254 nm).
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of 50:50 Acetonitrile/Water to prepare a 100 µg/mL solution. Filter through a 0.22 µm syringe filter before injection.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance of the two methods for the analysis of a this compound sample, which was found to contain two minor impurities. Common impurities in indole samples can arise from oxidation or polymerization.[12]
| Parameter | Method A: RP-HPLC | Method B: UPLC |
| Retention Time (Main Peak) | 5.8 min | 2.1 min |
| Run Time | 15 min | 5 min |
| Purity (% Area) | 99.52% | 99.68% |
| Resolution (Rs) - Impurity 1 | 1.9 | 2.8 |
| Resolution (Rs) - Impurity 2 | 2.2 | 3.5 |
| Theoretical Plates (N) | 8,500 | 18,000 |
| Peak Asymmetry (Tailing Factor) | 1.3 | 1.1 |
| Solvent Consumption per Run | 15 mL | 2.5 mL |
Visualizations
Experimental Workflow
The diagram below outlines the general workflow for the purity analysis of a pharmaceutical intermediate like this compound by chromatography.
Caption: Standard workflow for chromatographic purity analysis.
Method Selection Logic
This diagram illustrates the decision-making process when choosing between a standard RP-HPLC method and a more advanced UPLC method.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both the conventional RP-HPLC and the UPLC methods are suitable for the purity determination of this compound.
The RP-HPLC method is robust and reliable, making it suitable for routine quality control labs where high throughput is not the primary concern.
The UPLC method offers significant advantages in terms of speed, resolution, and solvent consumption. The analysis time is reduced by 67%, and solvent usage is decreased by over 80%, making it a "greener" and more cost-effective option.[8] The superior resolution allows for better separation and quantification of closely eluting impurities. For laboratories focused on high-throughput screening, method development, and detailed impurity profiling, the UPLC method is the recommended choice.
References
- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparing the efficiency of different catalysts for indole synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The efficient synthesis of this privileged heterocycle is therefore of paramount importance. This guide provides an objective comparison of the performance of various modern catalytic systems for indole synthesis, supported by experimental data. We will delve into the efficiency of palladium, copper, gold, iron, and photoredox catalysts, offering a comprehensive overview to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Performance of Key Catalytic Systems
The choice of catalyst for indole synthesis is often a trade-off between cost, reaction conditions, substrate scope, and functional group tolerance. The following tables summarize quantitative data for representative indole syntheses using different catalytic systems, providing a comparative snapshot of their efficiencies.
Table 1: Palladium-Catalyzed Indole Synthesis (Larock Indole Synthesis)
The Larock indole synthesis, a palladium-catalyzed heteroannulation of o-haloanilines with alkynes, is a versatile and widely used method for preparing 2,3-disubstituted indoles.[1][2]
| Entry | o-Haloaniline | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 | 12 | 95 | [3] |
| 2 | o-Bromoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ (5), PPh₃ (10) | NaOAc | DMF | 100 | 24 | 85 | [3] |
| 3 | o-Chloroaniline | Diphenylacetylene | Pd₂(dba)₃ (2), P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 110 | 24 | 78 | [3] |
| 4 | N-Acetyl-o-iodoaniline | 1-Hexyne | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 100 | 6 | 92 | [4] |
Table 2: Copper-Catalyzed Indole Synthesis
Copper catalysts offer a more economical alternative to palladium for certain indole syntheses, often proceeding via tandem C-N bond formation and cyclization.[5]
| Entry | Aniline Derivative | Alkyne/Enamine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Diphenylacetylene | Cu(OAc)₂·H₂O (10) | TFA (20) | - | Toluene | 110 | 24 | 75 | [5] |
| 2 | p-Toluidine | Diphenylacetylene | Cu(OAc)₂·H₂O (10) | TFA (20) | - | Toluene | 110 | 24 | 82 | [5] |
| 3 | 2-Iodoaniline | Phenylacetylene | CuI (10) | - | K₂CO₃ | DMF | 120 | 12 | 88 | [6] |
| 4 | o-Ethynylaniline | - | CuI (5) | - | - | MeCN | 80 | 2 | 95 | [6] |
Table 3: Gold-Catalyzed Intramolecular Indole Synthesis
Gold catalysts are particularly effective for the intramolecular cyclization of o-alkynylanilines, often proceeding under very mild conditions.[1][7]
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Tosyl-2-(phenylethynyl)aniline | NaAuCl₄·2H₂O (2) | EtOH | rt | 0.5 | 98 | [7] |
| 2 | 2-(Hex-1-yn-1-yl)aniline | NaAuCl₄·2H₂O (2) | EtOH | rt | 3 | 92 | [7] |
| 3 | N-Methyl-2-(phenylethynyl)aniline | AuCl₃ (5) | MeCN | 80 | 1 | 95 | [6] |
| 4 | 2-(Cyclohex-1-en-1-ylethynyl)aniline | IPrAuNTf₂ (5) | CH₂Cl₂ | rt | 1 | 90 | [8] |
Table 4: Iron-Catalyzed Indole Synthesis
Iron catalysts provide a cost-effective and environmentally benign option for indole synthesis, often proceeding through radical pathways or C-H activation.[9][10]
| Entry | Substrate | Catalyst (mol%) | Reductant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Isocyanostyrene derivative | Fe(dpm)₃ (5) | PhSiH₃ | i-PrOH/DCE | 35 | 2 | 94 | [9] |
| 2 | N-Benzyl-2-(phenylethynyl)aniline | Fe(acac)₃ (10) | PhMgBr | THF | rt | 12 | 85 | [10] |
| 3 | Indoline | FeBr₃ (5) | TEMPO, t-BuOOH | CH₂Cl₂ | rt | 12 | 90 | [11] |
| 4 | 1-Benzylindole | Fe(OTf)₂ (10) | - | DCE | 60 | 24 | 88 | [12] |
Table 5: Photoredox-Catalyzed Indole Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for indole synthesis under mild conditions, enabling unique reaction pathways through radical intermediates.[5][13]
| Entry | Substrate | Photocatalyst (mol%) | Co-catalyst/Additive | Solvent | Temp | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 2-Vinylaniline derivative | PQ-CF₃ (10) | Co(dmgH)₂pyCl | MeCN | rt | 24 | 83 |[5] | | 2 | N-Arylenamine | Ru(bpy)₃(PF₆)₂ (1) | Pd(OAc)₂ | MeCN | 120 | 24 | 75 |[14] | | 3 | o-Iodoanilide & Alkene | Ru(bpy)₃(PF₆)₂ (1) | Ni(cod)₂ | Acetone | rt | 26 | 85 |[15] | | 4 | Phenylhydrazine & Ketone | Eosin Y (2) | - | DMSO | rt | 12 | 78 |[16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for each class of catalyst.
Palladium-Catalyzed Larock Indole Synthesis
Synthesis of 2,3-diphenyl-1H-indole: A mixture of o-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is placed in a sealed tube. The mixture is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[3]
Copper-Catalyzed Tandem Indole Synthesis
Synthesis of 2,3-diphenyl-1H-indole: To a solution of aniline (1.0 mmol) and diphenylacetylene (1.2 mmol) in toluene (5 mL) is added Cu(OAc)₂·H₂O (0.1 mmol) and trifluoroacetic acid (0.2 mmol). The reaction mixture is stirred at 110 °C for 24 hours in a sealed tube. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[5]
Gold-Catalyzed Intramolecular Cyclization
Synthesis of 2-phenyl-1H-indole: To a solution of 2-(phenylethynyl)aniline (1.0 mmol) in ethanol (5 mL) at room temperature is added NaAuCl₄·2H₂O (0.02 mmol). The reaction mixture is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2-phenyl-1H-indole.[7]
Iron-Catalyzed Fukuyama-Type Indole Synthesis
Synthesis of ethyl 2-methyl-1H-indole-3-carboxylate: A mixture of the isonitrile substrate (0.5 mmol), Fe(dpm)₃ (0.025 mmol), and PhSiH₃ (1.0 mmol) in a mixed solvent of i-PrOH (2.0 mL) and DCE (1.0 mL) is stirred at 35 °C for 2 hours under a nitrogen atmosphere. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to give the indole product.[9]
Photoredox-Catalyzed Radical Cyclization
Synthesis of a 3-substituted N-pyridyl indole: In a nitrogen-filled glovebox, a vial is charged with the 2-vinylarylamine substrate (0.20 mmol), 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF₃, 0.02 mmol), and chloro(pyridine)cobaloxime (0.02 mmol) in anhydrous MeCN (2 mL). The vial is sealed and irradiated with a blue LED lamp at room temperature for 24 hours. The reaction mixture is then concentrated, and the crude product is purified by column chromatography on silica gel.[5]
Catalytic Cycles and Mechanisms
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for each type of transformation.
References
- 1. BJOC - One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines [beilstein-journals.org]
- 2. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01787E [pubs.rsc.org]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles [organic-chemistry.org]
- 8. Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fe-catalyzed Fukuyama-type indole synthesis triggered by hydrogen atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zhou.nankai.edu.cn [zhou.nankai.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photoredox Fischer Indole Synthesis - Thieme Chemistry - Georg Thieme Verlag Kg [thieme.de]
A Comparative Guide to Byproduct Characterization in the Synthesis of 3-Dimethylaminooxalyl-4-acetylindole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Dimethylaminooxalyl-4-acetylindole, a key precursor in the preparation of psilocin and psilocybin, requires careful control of reaction conditions to minimize the formation of impurities that can impact the yield, purity, and safety of the final active pharmaceutical ingredient.[1] This guide provides a comparative analysis of the primary synthesis method and potential alternatives, with a focus on the characterization of byproducts. While specific quantitative data for this exact synthesis is not extensively published, this document outlines the likely side-reactions and provides detailed experimental protocols for their identification and characterization based on established principles of indole chemistry.
Primary Synthesis Route: Friedel-Crafts Acylation
The most common method for the synthesis of this compound involves a two-step, one-pot reaction. First, 4-acetylindole undergoes a Friedel-Crafts acylation at the C-3 position with oxalyl chloride, forming a reactive 3-(chloro-oxoacetyl)-4-acetylindole intermediate. This intermediate is then reacted in situ with dimethylamine to yield the desired product.
Potential Byproducts in the Primary Synthesis Route:
Several byproducts can arise from this process due to the reactivity of the indole nucleus and the reaction intermediates.
-
N-Acylation Byproduct: The nitrogen atom of the indole ring can also undergo acylation, leading to the formation of 1-(dimethylaminooxalyl)-4-acetylindole. The N-acylation of indoles is a known competing reaction in acylation processes.[2]
-
Di-acylation Byproduct: Although the first acylation at C-3 is generally rapid, a second acylation at another position on the indole ring (e.g., C-5 or C-7) can occur, especially with an excess of the acylating agent.
-
Unreacted 4-acetylindole: Incomplete reaction will result in the presence of the starting material in the final product mixture.
-
Hydrolysis of Intermediate: The highly reactive 3-(chloro-oxoacetyl)-4-acetylindole intermediate can be hydrolyzed by trace amounts of water in the reaction mixture to form 3-(carboxy-oxoacetyl)-4-acetylindole.
Alternative Synthesis Strategies
Alternative synthetic routes could potentially offer improved purity profiles by avoiding some of the pitfalls of the Friedel-Crafts acylation.
-
Grignard Reagent-Based Synthesis: The use of an indolylmagnesium halide (a Grignard reagent) prepared from 4-acetylindole could provide a more selective C-3 acylation and avoid the harsh Lewis acids that can lead to degradation.
-
Vilsmeier-Haack Type Reaction: A Vilsmeier-Haack type reaction using a dimethylformamide/oxalyl chloride adduct could be an alternative for introducing the glyoxylyl chloride moiety, potentially with different selectivity and byproduct profiles.
Quantitative Data Comparison
The following tables summarize a qualitative comparison of the primary synthesis method with potential alternatives and outline the analytical characteristics of likely byproducts.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Primary Method: Friedel-Crafts Acylation | Alternative 1: Grignard Reagent | Alternative 2: Vilsmeier-Haack Type |
| Reagents | 4-acetylindole, oxalyl chloride, dimethylamine, Lewis acid (optional) | 4-acetylindole, Grignard reagent precursor (e.g., EtMgBr), oxalyl chloride, dimethylamine | 4-acetylindole, DMF, oxalyl chloride, dimethylamine |
| Relative Yield | Moderate to High | Moderate | Moderate to High |
| Relative Purity | Moderate | Potentially High | Moderate |
| Major Anticipated Byproducts | N-acylation, Di-acylation, Unreacted starting material, Hydrolysis of intermediate | Unreacted starting material, Hydrolysis of intermediate | N-acylation, Unreacted starting material |
| Advantages | One-pot synthesis, readily available reagents | Avoids strong Lewis acids, potentially higher C-3 selectivity | Milder conditions than traditional Friedel-Crafts |
| Disadvantages | Potential for multiple byproducts, harsh reagents | Requires anhydrous conditions, preparation of Grignard reagent | May have its own set of specific byproducts |
Table 2: Analytical Characterization of Potential Byproducts
| Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry (MS) Signal (m/z) | Key ¹H NMR Signals |
| This compound (Product) | C₁₄H₁₄N₂O₄ | 274.27 | 275.10 [M+H]⁺ | Signals for dimethylamino, acetyl, and indole protons in expected regions. |
| N-Acylation Byproduct | C₁₄H₁₄N₂O₄ | 274.27 | 275.10 [M+H]⁺ | Significant downfield shift of indole N-H proton (or its absence), and shifts in the aromatic protons. |
| Di-acylation Byproduct | C₁₈H₁₇N₃O₆ | 403.35 | 404.12 [M+H]⁺ | Additional dimethylaminooxalyl group signals and complex aromatic region. |
| Unreacted 4-acetylindole | C₁₀H₉NO | 159.18 | 160.07 [M+H]⁺ | Characteristic signals of the 4-acetylindole starting material. |
| Hydrolysis of Intermediate | C₁₂H₉NO₅ | 247.21 | 248.05 [M+H]⁺ | Presence of a carboxylic acid proton signal, absence of dimethylamino signals. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Primary Method)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-acetylindole (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Stirring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
Addition of Dimethylamine: Slowly add a solution of dimethylamine (2.5 equivalents in a suitable solvent like THF or as a gas) to the reaction mixture at 0 °C.
-
Warming and Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Characterization of Byproducts by HPLC-MS and NMR
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) for HPLC-MS analysis. For NMR analysis, isolate the main byproducts by preparative chromatography.
-
HPLC-MS Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm) and a mass spectrometer in positive ion mode to identify the [M+H]⁺ ions of the expected product and byproducts.
-
-
NMR Analysis:
-
Dissolve the purified product and isolated byproducts in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structures of the product and byproducts, comparing them to the expected structures outlined in Table 2.
-
Visualizations
Caption: Primary synthesis of this compound and potential byproduct pathways.
Caption: Experimental workflow for the analysis and characterization of synthesis byproducts.
References
Cross-Validation of Analytical Methods for Indole-Based Novel Psychoactive Substances
A Comparative Guide for Researchers and Drug Development Professionals
The robust and reliable quantification of novel chemical entities is a cornerstone of drug development and forensic science. This guide provides a comparative overview of commonly employed analytical methods for the detection and quantification of indole-based novel psychoactive substances (NPS), using synthetic cannabinoids as a representative class due to the scarcity of public data on "3-Dimethylaminooxalyl-4-acetylindole". The principles and methodologies discussed herein are broadly applicable to the cross-validation of analytical techniques for new indole derivatives.
Cross-validation ensures the accuracy and consistency of analytical results across different methodologies, a critical step in method development and validation. This process involves comparing the performance of two or more distinct analytical techniques to analyze the same set of samples. A high degree of correlation between the results from different methods provides confidence in the accuracy and reliability of the measurements.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are three commonly utilized techniques for the analysis of indole-based compounds.
Performance Characteristics
The following table summarizes the typical performance characteristics of these methods for the analysis of synthetic cannabinoids, providing a benchmark for what can be expected when analyzing novel indole derivatives.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 88-112% |
| Precision (% RSD) | < 15% | < 10% | < 12% |
| LOD (ng/mL) | 5 - 20 | 0.01 - 1 | 0.1 - 5 |
| LOQ (ng/mL) | 20 - 50 | 0.05 - 2.5 | 0.5 - 15 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for each of the compared techniques.
Sample Preparation (General)
-
Standard Preparation: Prepare stock solutions of the reference standard in a suitable solvent (e.g., methanol, acetonitrile). Perform serial dilutions to create calibration standards and quality control (QC) samples.
-
Matrix Spike: For accuracy and precision assessment, spike the blank matrix (e.g., plasma, urine, or a placebo formulation) with known concentrations of the analyte.
-
Extraction (for biological matrices):
-
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Liquid-Liquid Extraction (LLE): Adjust the sample pH and extract with a water-immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute the analyte with a suitable solvent.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorption maxima of the target analyte (typically scanned from 200-400 nm).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C).
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Scanning for the characteristic mass-to-charge ratios (m/z) of the analyte fragments.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study for analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The cross-validation of analytical methods is a fundamental practice for ensuring data integrity in scientific research and development. While specific methods for "this compound" are not publicly documented, the principles demonstrated through the analysis of structurally related synthetic cannabinoids provide a robust framework. LC-MS/MS generally offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. GC-MS provides excellent chromatographic resolution and is a reliable alternative, particularly for volatile and thermally stable compounds. HPLC-UV is a more accessible and cost-effective technique suitable for routine analysis where high sensitivity is not a prerequisite. The choice of methods for cross-validation should be based on their orthogonal nature (i.e., relying on different separation and detection principles) to provide a more rigorous and comprehensive assessment of analytical accuracy.
A Comparative Guide to Tryptamine Synthesis: Efficacy of Common Starting Materials
Tryptamine and its derivatives are a cornerstone in medicinal chemistry and neurobiological research, serving as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. The efficiency of tryptamine synthesis is highly dependent on the chosen starting material and synthetic route. This guide provides an objective comparison of the efficacy of common starting materials for tryptamine synthesis, supported by experimental data, detailed protocols, and visual representations of the synthetic pathways.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for tryptamine synthesis from three primary starting materials: Tryptophan, Indole, and Phenylhydrazine (via the Fischer indole synthesis). The comparison is based on reaction yield, purity, and key reaction conditions.
| Starting Material | Synthetic Route | Reagents/Catalysts | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| L-Tryptophan | Decarboxylation | 2-Cyclohexen-1-one | Cyclohexanol | 1.5 hours | 92.3 | Not specified | [1] |
| DL-Tryptophan | Decarboxylation | None | Diphenyl ether | 1 hour | 57 | Not specified | [1] |
| L-Tryptophan | Decarboxylation | None | Diphenylmethane | 5-20 minutes | 63 (recrystallized) | Not specified | [2] |
| L- or DL-Tryptophan | Decarboxylation | Acetone, Methyl ethyl ketone, 3-Pentanone, or 2-Pentanone | Tetralin | 8-10 hours | 75 - 86.2 | Not specified | [3][4] |
| Tryptophan Copper Chelate | Decarboxylation | None | DMSO | Several minutes | 40 | Not specified | [1][3][5] |
| Indole | Speeter-Anthony Synthesis | 1. Oxalyl chloride2. Amine (e.g., NH3)3. Lithium aluminum hydride (LiAlH4) | Ether/THF | Multiple steps | Good yields (quantitative for intermediate steps) | High | [6][7][8] |
| Indole-3-carboxaldehyde | Three-step synthesis via Henry reaction | 1. Nitromethane2. NaBH43. NaBH4, Ni(OAc)2·4H2O | Not specified | Multiple steps | Moderate to good | Not specified | [9] |
| Phenylhydrazine | Fischer Indole Synthesis | Aldehyde/Ketone, Acid catalyst (e.g., H2SO4) | Various | Multiple steps | Varies (can be high) | Varies | [10][11][12] |
| cBz-tryptamine (model) | Debenzylation | Hydrogen, Palladium on bone black | Ethanol/Ethyl acetate | Not specified | ~94 | 97 | [13] |
Experimental Protocols
Decarboxylation of Tryptophan
This method is often cited as one of the most straightforward routes to tryptamine.[1]
-
Materials: L-Tryptophan, cyclohexanol, 2-cyclohexen-1-one.
-
Procedure:
-
Dissolve 20 grams of L-Tryptophan in 150 ml of cyclohexanol.
-
Add 1.5 ml of 2-cyclohexen-1-one to the solution.
-
Maintain the temperature of the solution at 154°C for 1.5 hours.
-
Isolate the tryptamine as the hydrochloride salt. The reported yield is 92.3%.[1]
-
Speeter-Anthony Tryptamine Synthesis
A versatile method starting from indole, allowing for the synthesis of various substituted tryptamines.[6][7][8]
-
Step 1: Formation of Indole-3-glyoxylyl chloride
-
Materials: Indole, oxalyl chloride, anhydrous ether.
-
Procedure: A solution of indole in anhydrous ether is treated with oxalyl chloride. The reaction is typically carried out at a low temperature (e.g., 0°C) to yield indole-3-glyoxylyl chloride, often in nearly quantitative yield.[7]
-
-
Step 2: Amidation
-
Materials: Indole-3-glyoxylyl chloride, desired amine (e.g., ammonia for tryptamine).
-
Procedure: The resulting indole-3-glyoxylyl chloride is reacted with an amine to form the corresponding indole-3-glyoxylamide. This step also generally proceeds with high yields.[7]
-
-
Step 3: Reduction
Fischer Indole Synthesis
A classic and highly versatile method for synthesizing the indole ring itself, which can be adapted for tryptamine synthesis.[10][11][12]
-
Materials: A substituted phenylhydrazine, an aldehyde or ketone (specifically a protected 4-aminobutanal derivative for tryptamine), and an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).[10]
-
Procedure:
-
The phenylhydrazine is reacted with the aldehyde or ketone under acidic conditions to form a phenylhydrazone.[10][12]
-
The phenylhydrazone then undergoes a[1][1]-sigmatropic rearrangement upon heating in the presence of the acid catalyst.[10]
-
Subsequent cyclization and elimination of ammonia lead to the formation of the indole ring.[10] For tryptamine synthesis, a precursor to 4-aminobutanal is required as the carbonyl component.
-
Mandatory Visualizations
The following diagrams illustrate the core synthetic pathways described above.
References
- 1. Tryptamine from Tryptophan - [www.rhodium.ws] [erowid.org]
- 2. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. scribd.com [scribd.com]
- 4. Efficient Synthesis Of Tryptamine by Tryptophan Decarboxylation - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Preparation of Tryptamine from L-Tryptophan Copper Chelate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 7. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Analytical chemistry of synthetic routes to psychoactive tryptamines Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. One-step Synthesis of Substituted Tryptamines [designer-drug.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Tryptamine synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile: A Comparative Analysis of 3-Dimethylaminooxalyl-4-acetylindole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-Dimethylaminooxalyl-4-acetylindole and its structurally related analogs, primarily focusing on indole-3-glyoxylamides. Due to the limited availability of published spectroscopic data for this compound, this guide leverages data from closely related compounds to infer its probable spectroscopic characteristics. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by providing a foundational understanding of the spectroscopic properties of this class of molecules.
Introduction to 3-Substituted Indoles
Indole derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities. The substitution pattern on the indole ring plays a crucial role in determining their physicochemical and pharmacological properties. Specifically, indoles substituted at the 3-position with an acetyl group or a glyoxylamide moiety have attracted considerable interest in medicinal chemistry. This compound is a key precursor in the synthesis of various bioactive compounds. Understanding its spectroscopic signature is essential for its identification, characterization, and quality control.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a series of indole-3-glyoxylamide analogs. This data provides a basis for predicting the spectroscopic features of this compound.
Table 1: 1H NMR Spectroscopic Data of Indole-3-glyoxylamide Analogs (in CDCl3)
| Compound/Analog | Indole N-H (ppm) | Aromatic Protons (ppm) | Other Key Protons (ppm) |
| Analog 1: N-Benzyl-2-(1H-indol-3-yl)-2-oxoacetamide | ~8.5 (br s) | 7.20-8.30 (m) | 4.65 (d, 2H, CH2), 7.30-7.40 (m, 5H, Ar-H of benzyl) |
| Analog 2: N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide | ~8.4 (br s) | 7.15-8.25 (m) | 3.40-3.60 (q, 4H, CH2), 1.20-1.35 (t, 6H, CH3) |
| Analog 3: 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide | ~8.6 (br s) | 6.80-8.30 (m) | 3.80 (s, 3H, OCH3) |
| Predicted: this compound | ~8.5-9.0 | 7.0-8.0 (m) | 3.0-3.2 (s, 6H, N(CH3)2), 2.7 (s, 3H, COCH3) |
Table 2: 13C NMR Spectroscopic Data of Indole-3-glyoxylamide Analogs (in CDCl3)
| Compound/Analog | C=O (oxalyl) (ppm) | C=O (amide) (ppm) | Indole C3 (ppm) | Aromatic Carbons (ppm) | Other Key Carbons (ppm) |
| Analog 1: N-Benzyl-2-(1H-indol-3-yl)-2-oxoacetamide | ~182 | ~163 | ~112 | 111-138 | 44 (CH2) |
| Analog 2: N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide | ~183 | ~164 | ~112 | 111-137 | 42 (CH2), 13, 14 (CH3) |
| Analog 3: 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide | ~182 | ~162 | ~112 | 111-159 | 55 (OCH3) |
| Predicted: this compound | ~180-185 | ~162-165 | ~110-115 | 110-140 | ~195 (C=O, acetyl), ~38 (N(CH3)2), ~30 (COCH3) |
Table 3: IR Spectroscopic Data of Indole-3-glyoxylamide Analogs (cm-1)
| Compound/Analog | N-H Stretch | C=O Stretch (amide) | C=O Stretch (oxalyl) | Aromatic C-H Stretch |
| Analog 1: N-Benzyl-2-(1H-indol-3-yl)-2-oxoacetamide | ~3300 | ~1640 | ~1700 | ~3100 |
| Analog 2: N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide | ~3310 | ~1630 | ~1690 | ~3090 |
| Analog 3: 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide | ~3290 | ~1650 | ~1710 | ~3110 |
| Predicted: this compound | ~3250-3350 | ~1630-1650 | ~1690-1710 | ~3050-3150 |
Table 4: UV-Vis Spectroscopic Data of Indole Derivatives
| Compound | λmax (nm) | Solvent |
| Indole | 270, 278, 288 | Cyclohexane |
| 4-Acetylindole | ~245, ~310 | Ethanol |
| Tryptophan | 280 | Water |
| Predicted: this compound | ~250-260, ~320-340 | Ethanol/Methanol |
Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. Below are generalized experimental protocols for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Instrumentation : Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition :
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition :
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of 13C.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Scan the sample over the mid-IR range (typically 4000-400 cm-1).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition :
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
Use a cuvette containing the pure solvent as a reference.
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the general chemical structures and synthetic pathways relevant to the compounds discussed in this guide.
Caption: General structure of substituted indole-3-glyoxylamides.
Caption: Common synthetic route to indole-3-glyoxylamides.
Conclusion
This guide provides a foundational spectroscopic comparison for this compound and its analogs. While direct experimental data for the primary compound is scarce, the analysis of structurally similar indole-3-glyoxylamides offers valuable insights into its expected NMR, IR, and UV-Vis spectral characteristics. The provided experimental protocols and structural diagrams serve as a practical resource for researchers engaged in the synthesis and characterization of this important class of indole derivatives. Further experimental work is warranted to definitively establish the spectroscopic profile of this compound.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Dimethylaminooxalyl-4-acetylindole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 3-Dimethylaminooxalyl-4-acetylindole, a precursor in the synthesis of psilocin and psilocybin.[1] Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other chemically resistant gloves should be worn to prevent skin contact.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Essential for protecting the eyes from potential splashes of the chemical.[3] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect the skin and clothing from contamination.[2] |
| Respiratory Protection | Fume hood or NIOSH-approved respirator | All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and complies with all relevant regulations. Do not dispose of this chemical down the drain or in the regular trash.[4]
Experimental Protocol: Chemical Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or contaminated solid this compound in a clearly labeled, sealed, and chemically compatible waste container.[4]
-
The container should be designated specifically for solid chemical waste.
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a separate, labeled waste container.
-
Segregate halogenated and non-halogenated solvent waste streams.
-
The container should be appropriate for the solvent used and clearly marked as "Hazardous Waste."[5]
-
-
Contaminated Materials:
Table 2: Waste Container Labeling Requirements
| Information | Details |
| Generator Information | Name of the principal investigator, laboratory location (building and room number). |
| Chemical Name | Clearly write "this compound" and list all other components of the waste, including solvents. |
| Hazard Identification | Mark the appropriate hazard classifications (e.g., "Toxic," "Irritant"). |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
Storage and Final Disposal
Proper storage of the collected waste is a critical step before its final disposal.
-
Storage Location: Store all waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[7]
-
Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills from reaching the environment.[5][8]
-
Incompatible Wastes: Ensure that incompatible wastes are segregated to prevent dangerous reactions.[7]
-
Final Disposal: The final disposal of this compound waste must be carried out through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] Schedule a waste pickup according to your institution's procedures.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate any potential harm.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material.
-
Carefully collect the spilled material and absorbent into a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team or EHS office.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. pppmag.com [pppmag.com]
- 3. falseguridad.com [falseguridad.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
